5-Methyl-5-propyl-1,3-dioxan-2-one
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65885. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-methyl-5-propyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAWSFWKAUAJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(COC(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064574 | |
| Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-50-7 | |
| Record name | 5-Methyl-5-propyl-1,3-dioxan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7148-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-propyl-1,3-dioxan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7148-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxan-2-one, 5-methyl-5-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-propyl-1,3-dioxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-5-PROPYL-1,3-DIOXAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXX4CCT5JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"5-Methyl-5-propyl-1,3-dioxan-2-one" synthesis from 2-methyl-2-propyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one from its precursor, 2-methyl-2-propyl-1,3-propanediol. This cyclic carbonate is a key intermediate in the synthesis of various compounds, including the muscle relaxant carisoprodol. This document details the primary synthetic methodologies, providing experimental protocols and quantitative data to support researchers in the lab.
Introduction
This compound is a six-membered cyclic carbonate derived from 2-methyl-2-propyl-1,3-propanediol. Its synthesis is a critical step in the production of several active pharmaceutical ingredients. The primary challenge in its synthesis lies in achieving high yields and purity while employing environmentally benign and economically viable methods. This guide explores three main synthetic pathways: condensation with urea, transesterification with dialkyl carbonates, and reaction with phosgene derivatives.
Synthetic Pathways
The synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol can be achieved through several routes. The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations. The primary pathways are illustrated below.
Caption: Primary synthetic routes to this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key synthetic methods, along with tabulated quantitative data for easy comparison.
Method 1: Condensation with Urea
This method is an economical and relatively straightforward approach that avoids harsh reagents.[1]
Experimental Protocol:
-
In a reaction flask, combine 264 g of 2-methyl-2-propyl-1,3-propanediol, 60 g of urea, and 8.1 g of zinc oxide (previously activated by calcination at 450°C for 2 hours).
-
Heat the mixture to 110°C and maintain this temperature with continuous stirring.
-
Continue the reaction until the evolution of ammonia gas ceases. The ammonia can be collected in a suitable trap.
-
Upon completion, purify the product by vacuum distillation at a temperature of 150-160°C and a pressure of 15-20 mmHg to yield this compound.
| Parameter | Value | Reference |
| Diol to Urea Molar Ratio | ~2:1 | [1] |
| Catalyst | Activated Zinc Oxide | [1] |
| Temperature | 110°C | [1] |
| Solvent | None (Neat) | [1] |
| Yield (based on urea) | 88% | [1] |
| Purity | Not Specified |
Method 2: Transesterification with Diethyl Carbonate
Transesterification with dialkyl carbonates is a common method for synthesizing cyclic carbonates. While a specific protocol for 2-methyl-2-propyl-1,3-propanediol is not detailed in the immediate literature, the following is a representative procedure based on the synthesis of similar 5,5-disubstituted-1,3-dioxan-2-ones.
Representative Experimental Protocol:
-
To a solution of 2-methyl-2-propyl-1,3-propanediol in a suitable solvent (e.g., toluene), add diethyl carbonate.
-
Add a catalytic amount of a metal alcoholate, such as sodium methoxide.
-
Heat the mixture to reflux and monitor the reaction progress, typically by observing the distillation of the ethanol byproduct.
-
After the reaction is complete, neutralize the catalyst with a suitable acid.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
| Parameter | Value (Representative) |
| Carbonate Source | Diethyl Carbonate |
| Catalyst | Metal Alcoholate (e.g., Sodium Methoxide) |
| Temperature | Reflux |
| Solvent | Toluene (optional) |
| Yield | Not Specified for this specific reaction |
| Purity | Not Specified |
Method 3: Reaction with Trichloromethyl Chloroformate (Diphosgene)
This method, while providing good yields, involves the use of a phosgene derivative and requires careful handling. A Chinese patent provides several examples with varying conditions.
Experimental Protocol:
-
Dissolve 2-methyl-2-propyl-1,3-propanediol and an organic amine catalyst (e.g., pyridine, triethylamine) in an organic solvent (e.g., toluene, chloroform, cyclohexanone) in a reaction flask.
-
Slowly add a solution of trichloromethyl chloroformate in the same organic solvent to the reaction mixture while maintaining the desired temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by gas chromatography.
-
After completion, add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product, typically by distillation or recrystallization.
| Example | Molar Ratio (Diol:Diphosgene:Amine) | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 1:0.7:0.8 | N,N-dimethylaniline | Cyclohexanone | 20 | 82.1 | 98.1 |
| 2 | 1:1.5:1.0 | Pyridine | Toluene | 20 | 81.0 | 98.2 |
| 3 | 1:0.5:1.0 | Triethylamine | Tetrahydrofuran | 30 | 79.6 | 98.0 |
| 4 | 1:1.0:0.4 | Pyridine | n-Butyl acetate | 50 | 72.3 | 97.8 |
| 5 | 1:2.0:0.6 | N,N-dimethylformamide | Chloroform | 20 | 75.8 | 98.1 |
Data extracted from Chinese Patent CN101412705A.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for synthesis and purification.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the cyclic carbonate structure. 1H NMR spectral data for this compound is available in the SpectraBase database, sourced from Aldrich Chemical Company, Inc.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonate carbonyl group (C=O) typically in the range of 1720-1750 cm⁻¹. FTIR spectral data is also available in the SpectraBase database.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (158.19 g/mol ).
-
Gas Chromatography (GC): GC is a suitable method for determining the purity of the final product.
Conclusion
The synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol can be effectively achieved through several pathways. The condensation with urea presents a high-yield, economical, and environmentally friendly option.[1] Transesterification with diethyl carbonate offers another phosgene-free alternative, though specific reaction conditions for this substrate require further optimization. The use of phosgene derivatives like trichloromethyl chloroformate provides high yields and purities but comes with significant handling and safety considerations. The selection of the optimal synthetic route will depend on the specific requirements of the research or manufacturing process, balancing factors of yield, purity, cost, and safety. This guide provides the necessary technical details to aid researchers in making an informed decision and implementing the synthesis in a laboratory setting.
References
Technical Guide: Physicochemical Properties of 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Overview
This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and analysis of 5-Methyl-5-propyl-1,3-dioxan-2-one (CAS No. 7148-50-7). This cyclic carbonate is a key chemical intermediate, notably in the synthesis of the muscle relaxant Carisoprodol.[1][2] Understanding its properties is crucial for process optimization, quality control, and safety in a research and development setting.
Physicochemical Properties
The known physicochemical properties of this compound are summarized below. Data is compiled from various chemical repositories and databases. It should be noted that some parameters, such as density, are predicted values, and a definitive melting point has not been publicly reported.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 7148-50-7 | [1][3][4] |
| Molecular Formula | C₈H₁₄O₃ | [3][4] |
| Molecular Weight | 158.19 g/mol | [3][5] |
| Appearance | Colourless Oil or Solid | [1] |
| Density | 1.004 g/cm³ (Predicted) | [1][3][4] |
| Refractive Index | 1.425 | [4] |
Note: The physical state is inconsistently reported, with some sources describing it as a "Colourless Oil" and others as a "Solid" requiring refrigerated storage. This suggests a melting point near ambient temperature.
Thermal Properties
| Property | Value | Source(s) |
| Melting Point | Data not available | |
| Boiling Point | 262.6 °C at 760 mmHg90-93 °C at 0.02 mmHg | [1][3][4] |
| Flash Point | 114.9 °C | [3][4] |
Note: The significant difference between atmospheric and vacuum boiling points suggests the compound may be susceptible to degradation at high temperatures, making vacuum distillation the preferred method for purification.
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility | Chloroform (Slightly)Ethyl Acetate (Slightly)Methanol (Slightly) | |
| pKa | Data not available | |
| Vapor Pressure | 0.0108 mmHg at 25 °C | [4] |
Experimental Protocols
Detailed experimental methodologies are critical for the consistent synthesis and analysis of this compound. The following protocols are based on patent literature and technical application notes.
Synthesis via Condensation Reaction
This protocol is adapted from a patented method describing the synthesis from 2-methyl-2-propyl-1,3-propanediol and urea.
Caption: Synthesis and Purification Workflow.
Methodology:
-
Reaction Setup: Charge a reaction vessel with 2-methyl-2-propyl-1,3-propanediol, urea, and a catalytic amount of an activated metal oxide.
-
Condensation: Heat the mixture under non-solvent conditions to a temperature between 90°C and 160°C. Ammonia gas will be evolved and should be handled with appropriate scrubbing traps.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting diol.
-
Isolation and Purification: Upon completion, the reaction mixture is subjected to vacuum distillation. The product, this compound, is collected at a distillation temperature of 150-160°C under a pressure of 15-20 mmHg. The distillation residue can be retained for use in subsequent batches.
Quality Control via High-Performance Liquid Chromatography (HPLC)
This analytical protocol is based on a reverse-phase HPLC method suitable for purity assessment and quantification.
Caption: Analytical Workflow for HPLC Purity Test.
Methodology:
-
System: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Column: A reverse-phase column, such as a Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid is added as a modifier. For MS compatibility, phosphoric acid should be replaced with formic acid. The exact gradient and isocratic conditions must be optimized for baseline separation of the main peak from any impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a standard volume (e.g., 10 µL) onto the column.
-
Analysis: The retention time of the main peak is used for identification against a reference standard. The peak area percentage is used to determine the purity of the sample.
Structural Characterization
Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the presence of the propyl and methyl groups, as well as the methylene protons of the dioxan ring. The chemical shifts and coupling patterns are characteristic of the molecule's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify key functional groups. A strong absorption band is expected in the region of 1740-1760 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a cyclic carbonate ester.
Publicly available spectral data confirms that reference ¹H NMR and FTIR spectra have been recorded for this compound.[3]
References
- 1. This compound | 7148-50-7 [chemicalbook.com]
- 2. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
- 3. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | CAS 7148-50-7 | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one (CAS: 7148-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-propyl-1,3-dioxan-2-one, with the CAS number 7148-50-7, is a heterocyclic organic compound. Primarily, it is recognized as a key intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its known applications and potential areas for future research. While the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide will touch upon the pharmacological context of related 1,3-dioxane structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7148-50-7 | [4] |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1,3-Dioxan-2-one, 5-methyl-5-propyl-; Carbonic acid, cyclic 2-methyl-2-propyltrimethylene ester; Carisoprodol Impurity B | [4] |
| Appearance | Colorless Oil | [5] |
| Boiling Point | 90-93 °C at 0.02 mmHg | [5] |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [5] |
| Flash Point | 114.9 °C | [6] |
| Refractive Index (Predicted) | 1.425 | [6] |
Synthesis
The primary documented method for the synthesis of this compound involves the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with urea.[7] This process is outlined in a Chinese patent (CN100519548C) and represents an economical route to this intermediate.
Synthesis Workflow
The synthesis of this compound is a critical step in the production of Carisoprodol. The overall workflow, from starting materials to the final drug product, is depicted below.
Experimental Protocol: Synthesis of this compound
The following protocol is based on the methodology described in Chinese patent CN100519548C.[7]
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst (e.g., ZnO)[8]
-
Solvent (optional, e.g., cyclohexane, n-hexane, dichloroethane, or an aromatic benzene series solvent)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 2-methyl-2-propyl-1,3-propanediol and urea. Add the activated metal oxide catalyst. The reaction can be performed under non-solvent conditions or in the presence of a solvent.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 90 °C and 160 °C.[7]
-
Reaction Monitoring: Monitor the progress of the condensation reaction by appropriate analytical techniques (e.g., TLC, GC) until completion.
-
Work-up and Purification:
-
If the reaction is performed in a solvent, cool the reaction mixture to induce precipitation of the product. The solid product can then be isolated by filtration.
-
Alternatively, the product can be isolated by vacuum distillation.[7] The distillation residue can be recycled for subsequent batches.
-
Table 2: Summary of Reaction Parameters for Synthesis
| Parameter | Condition | Source |
| Reactants | 2-Methyl-2-propyl-1,3-propanediol, Urea | [7] |
| Catalyst | Activated metal oxide (e.g., ZnO) | [7][8] |
| Solvent | Optional: Cyclohexane, n-hexane, dichloroethane, aromatic benzene series | [7] |
| Temperature | 90 - 160 °C | [7] |
| Purification | Filtration or Vacuum Distillation | [7] |
Spectroscopic Data
-
¹H NMR: To confirm the presence and connectivity of the methyl, propyl, and dioxanone ring protons.
-
¹³C NMR: To identify the number of unique carbon environments, including the carbonyl carbon of the carbonate group.
-
FT-IR: To detect the characteristic C=O stretching frequency of the cyclic carbonate.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Biological Activity and Applications
The primary and well-documented application of this compound is as a precursor in the synthesis of Carisoprodol.[1][2][3]
Role in Carisoprodol Synthesis
As illustrated in the synthesis workflow diagram, this compound undergoes aminolysis with isopropylamine to form an intermediate, 2-(hydroxymethyl)-2-methylpentyl N-isopropylcarbamate, which is then converted to Carisoprodol.[7]
Potential Biological Activities of 1,3-Dioxane Derivatives
While there is a lack of specific biological data for this compound, the broader class of 1,3-dioxane derivatives has been investigated for various pharmacological activities. It is important to note that the following information is for contextual purposes and does not imply that the title compound possesses these activities.
-
Antimicrobial and Antifungal Activity: Certain 1,3-dioxolane and 1,3-dioxane derivatives have shown potential as antibacterial and antifungal agents.[9]
-
Modulators of Multidrug Resistance: Some 1,3-dioxane derivatives have been explored as modulators to overcome multidrug resistance in cancer cells.[7]
-
Other Activities: The 1,3-dioxane scaffold is present in various biologically active molecules, and derivatives have been investigated for a range of effects.
Further research is required to determine if this compound exhibits any intrinsic biological activity.
Future Research Directions
The existing literature on this compound is largely focused on its synthetic utility. This presents several opportunities for future research:
-
Detailed Synthetic Studies: Publication of a detailed, peer-reviewed synthesis protocol with comprehensive characterization data (NMR, IR, MS, elemental analysis) would be valuable to the scientific community.
-
Exploration of Biological Activity: A thorough investigation into the pharmacological profile of this compound is warranted. This could include screening for antimicrobial, anticancer, and other potential therapeutic activities.
-
Development of Novel Derivatives: The 1,3-dioxan-2-one core could serve as a scaffold for the synthesis of novel derivatives with potentially interesting biological properties.
Conclusion
This compound is a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of Carisoprodol. While its chemical synthesis is established, there is a significant gap in the understanding of its biological properties. This technical guide has summarized the available information and highlighted areas where further research is needed to fully characterize this compound and explore its potential beyond its role as a synthetic precursor.
Logical Relationships in Synthesis
The logical progression from starting materials to the intermediate and its subsequent use is critical in the overall synthesis of Carisoprodol.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamopenarchives.com [benthamopenarchives.com]
- 3. cdn.who.int [cdn.who.int]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07290E [pubs.rsc.org]
- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Methyl-5-propyl-1,3-dioxan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables present the anticipated format for the spectroscopic data of 5-Methyl-5-propyl-1,3-dioxan-2-one. Please note that the values provided are placeholders and should be replaced with experimentally determined data.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Value] | [e.g., t, q, m] | [#H] | [e.g., -CH₃, -CH₂-] |
| [Value] | [e.g., s] | [#H] | [e.g., -O-CH₂-] |
| [Value] | [e.g., m] | [#H] | [e.g., -CH₂-CH₂-] |
| [Value] | [e.g., t] | [#H] | [e.g., -CH₂-CH₃] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| [Value] | [e.g., C=O] |
| [Value] | [e.g., Quaternary C] |
| [Value] | [e.g., -O-CH₂-] |
| [Value] | [e.g., -CH₂-] |
| [Value] | [e.g., -CH₃] |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| [Value, e.g., ~1740] | [e.g., Strong, Sharp] | C=O Stretch (Carbonate) |
| [Value, e.g., ~2960] | [e.g., Medium] | C-H Stretch (Alkyl) |
| [Value, e.g., ~1180] | [e.g., Strong] | C-O Stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| [Value, e.g., 158.19] | [Value] | [M]⁺ (Molecular Ion) |
| [Value] | [Value] | [Fragment] |
| [Value] | [Value] | [Fragment] |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the neat compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 75 MHz for a 300 MHz spectrometer). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample like this compound, the spectrum is recorded using a capillary cell. This involves placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for volatile, thermally stable compounds. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key chemical intermediate in the synthesis of the muscle relaxant Carisoprodol. This document details its chemical properties, synthesis protocols, and its established role in pharmaceutical manufacturing. While this guide is extensive in its chemical review, it is important to note that, to date, there is no publicly available scientific literature detailing the direct biological activity or pharmacological properties of this compound itself. Its significance in the field of drug development is primarily derived from its function as a precursor to Carisoprodol.
Chemical Identity and Properties
The compound "this compound" is the recognized IUPAC name.[1] It is a cyclic carbonate ester.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 7148-50-7 | ChemicalBook[2], PubChem[1] |
| Molecular Formula | C₈H₁₄O₃ | Chemical-Suppliers[3], ChemicalBook[2] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| Appearance | Colourless Oil | ChemicalBook[2] |
| Density | 1.004 g/cm³ | Chemical-Suppliers[3] |
| Boiling Point | 262.6 °C at 760 mmHg | Chemical-Suppliers[3] |
| Flash Point | 114.9 °C | Chemical-Suppliers[3] |
| SMILES | CCCC1(C)COC(=O)OC1 | Chemical-Suppliers[3] |
Role in Drug Development: The Synthesis of Carisoprodol
The primary and well-documented application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Carisoprodol.[2][4] Carisoprodol is a centrally acting skeletal muscle relaxant. The synthesis pathway involves the formation of the 1,3-dioxan-2-one ring system, followed by its subsequent opening and modification to yield the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The synthesis of Carisoprodol from 2-methyl-2-propyl-1,3-propanediol involves a two-step process where this compound is the key intermediate.
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through the condensation of 2-methyl-2-propyl-1,3-propanediol with a carbonyl source, typically urea or diethyl carbonate.
Synthesis from 2-Methyl-2-propyl-1,3-propanediol and Urea
This method is described in patent literature as an economical and straightforward process.
-
Reactants:
-
2-Methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst (e.g., zinc oxide)
-
-
Procedure:
-
Combine 2-methyl-2-propyl-1,3-propanediol, urea, and the activated metal oxide catalyst in a reaction vessel.
-
Heat the mixture to a temperature range of 90°C to 160°C.
-
The reaction proceeds via a condensation reaction, releasing ammonia as a byproduct.
-
Upon completion of the reaction, the product, this compound, is isolated by vacuum distillation.
-
Synthesis from 2-Methyl-2-propyl-1,3-propanediol and Diethyl Carbonate
An alternative route involves the use of diethyl carbonate.
-
Reactants:
-
2-Methyl-2-propyl-1,3-propanediol
-
Diethyl carbonate
-
Metal alcoholate catalyst
-
-
Procedure:
-
The condensation reaction is carried out in the presence of a metal alcoholate catalyst.
-
The reaction mixture is heated to drive the reaction to completion.
-
The product is isolated from the reaction mixture.
-
Subsequent Aminolysis to a Carisoprodol Precursor
The synthesized this compound is then reacted with isopropylamine in an aminolysis reaction.
-
Reactants:
-
This compound
-
Isopropylamine
-
Aromatic solvent (e.g., toluene)
-
-
Procedure:
-
The reaction is conducted in a liquid phase using an aromatic solvent.
-
The aminolysis results in the ring-opening of the cyclic carbonate to form 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.
-
Excess isopropylamine is removed by washing, and the solvent is evaporated to yield the product.
-
Biological Activity and Toxicological Profile
A thorough search of scientific databases and regulatory documents reveals no specific studies on the biological activity, pharmacology, or toxicology of this compound. Its primary consideration in a pharmaceutical context is as a manufacturing intermediate.
However, some studies on other derivatives of 1,3-dioxane have shown biological activity, such as potential as modulators of multidrug resistance in cancer cells and antimicrobial effects. These findings are not directly applicable to this compound but suggest that the 1,3-dioxane scaffold can be a component of biologically active molecules.
Conclusion
This compound is a well-characterized chemical compound with a defined and critical role as an intermediate in the synthesis of the muscle relaxant Carisoprodol. The synthetic routes to this compound are established and detailed in the patent literature. For researchers and professionals in drug development, the value of this compound lies in its utility in the manufacturing of Carisoprodol. Future research could explore the potential for direct biological activity of this molecule or its derivatives, though no such data is currently available.
Experimental Workflow Diagram
References
An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one: Synthesis, Characterization, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in the synthesis of the muscle relaxant Carisoprodol. This document details its chemical structure, SMILES notation, and physicochemical properties. It further outlines detailed experimental protocols for its synthesis and analysis, presents spectroscopic data for its characterization, and discusses its relevance in the broader context of drug development, including the pharmacological pathway of its end-product, Carisoprodol.
Chemical Identity and Properties
This compound is a cyclic carbonate ester. Its fundamental properties are summarized below.
Structural Formula:
SMILES Notation: CCCC1(C)COC(=O)OC1[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 7148-50-7 | [2][3][4] |
| Molecular Formula | C₈H₁₄O₃ | [2][3][4] |
| Molecular Weight | 158.19 g/mol | [1] |
| Appearance | Colorless Oil | [5] |
| Boiling Point | 90-93 °C @ 0.02 mmHg | [4] |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [4] |
Synthesis of this compound
This compound is primarily synthesized from 2-methyl-2-propyl-1,3-propanediol. Two common synthetic routes involve the use of urea or diethyl carbonate as the carbonyl source.[6][7] These methods provide an efficient pathway to this key intermediate.
Experimental Protocol: Synthesis via Urea Condensation
This method involves the condensation reaction between 2-methyl-2-propyl-1,3-propanediol and urea, often catalyzed by a metal oxide.[6]
Reaction Scheme:
Detailed Protocol:
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 2-methyl-2-propyl-1,3-propanediol and urea.
-
Catalyst Addition: Introduce an activated metal oxide catalyst to the mixture.
-
Reaction Conditions: Heat the mixture to a temperature range of 90-160 °C under non-solvent conditions.[6] The reaction progress can be monitored by the evolution of ammonia gas.
-
Work-up and Purification: Upon completion of the reaction, the product, this compound, can be isolated and purified by vacuum distillation.[6]
Experimental Protocol: Synthesis via Diethyl Carbonate Condensation
An alternative route utilizes the transesterification reaction between 2-methyl-2-propyl-1,3-propanediol and diethyl carbonate.
Reaction Scheme:
Detailed Protocol:
-
Reactant and Catalyst Setup: Charge a reaction flask with 2-methyl-2-propyl-1,3-propanediol and diethyl carbonate. Add a suitable base catalyst, such as a metal alkoxide.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the distillation of the ethanol byproduct.
-
Purification: After the reaction is complete, the desired product is isolated from the reaction mixture. Purification is typically achieved through fractional distillation under reduced pressure.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[8]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 bonded silica |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Detection | UV |
| Notes | For Mass Spectrometry (MS) compatibility, formic acid should be used in place of phosphoric acid.[8] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound has been recorded.[1] The spectrum would be expected to show characteristic signals for the propyl and methyl groups, as well as the methylene protons of the dioxanone ring.
Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded as a neat capillary film, is available.[1] A prominent absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbonate would be a key feature of the spectrum.
Role in Drug Development: Synthesis of Carisoprodol
This compound is a crucial intermediate in the synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant.[5]
Synthesis of Carisoprodol from this compound
The synthesis involves the aminolysis of this compound with isopropylamine to form an intermediate, which is then further reacted to yield Carisoprodol.[6][7]
Caption: Synthesis of Carisoprodol from this compound.
Pharmacological Context: Mechanism of Action of Carisoprodol
While this compound itself is not pharmacologically active, its end-product, Carisoprodol, exerts its effects on the central nervous system. The muscle relaxant properties of Carisoprodol are believed to be due to its sedative effects.[9] Carisoprodol is metabolized in the liver to meprobamate, which is known to act on GABA-A receptors.[9]
The binding of the neurotransmitter GABA (gamma-aminobutyric acid) to the GABA-A receptor, a ligand-gated ion channel, leads to the influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in neuronal inhibition. Carisoprodol and its metabolite, meprobamate, are thought to enhance the effect of GABA at the GABA-A receptor, leading to increased chloride influx and consequently, central nervous system depression, which manifests as muscle relaxation and sedation.[9]
Caption: Simplified signaling pathway of Carisoprodol's action on the GABA-A receptor.
Conclusion
This compound is a well-characterized compound of significant interest in pharmaceutical synthesis. The synthetic routes from 2-methyl-2-propyl-1,3-propanediol are efficient and scalable. Its primary importance lies in its role as a direct precursor to Carisoprodol. Understanding the synthesis and properties of this intermediate is essential for professionals involved in the development and manufacturing of this widely used muscle relaxant. The provided experimental outlines and pharmacological context serve as a valuable resource for researchers in the field.
References
- 1. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [guidechem.com]
- 6. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 7. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 8. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | SIELC Technologies [sielc.com]
- 9. cdn.who.int [cdn.who.int]
A Technical Guide to the Solubility and Stability of 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited publicly available data specific to this molecule, this guide combines the known qualitative solubility with a discussion of the expected stability profile based on the general chemical properties of cyclic carbonates. Furthermore, detailed, generalized experimental protocols for determining solubility and assessing stability are provided to empower researchers in generating specific quantitative data for their applications.
Introduction
This compound is a cyclic carbonate of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring both a polar carbonate group and non-polar alkyl chains, suggests a nuanced solubility profile that is critical for its application in various reaction and purification processes. Similarly, understanding its stability under different environmental conditions is paramount for ensuring the integrity and purity of synthetic pathways and for establishing appropriate storage and handling procedures. This guide aims to consolidate the existing knowledge and provide a framework for the experimental investigation of these crucial physicochemical properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molar Mass | 158.19 g/mol | [2] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1] |
| Boiling Point | 90-93°C @ 0.02 mmHg | [1] |
| Flash Point | 114.9°C | [1] |
Solubility Profile
Currently, only qualitative solubility data for this compound is publicly available.
Qualitative Solubility Data
The compound has been reported to be slightly soluble in several organic solvents. This information is summarized in Table 2.
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [1][3] |
| Ethyl Acetate | Slightly Soluble | [1][3] |
| Methanol | Slightly Soluble | [1][3] |
No specific data regarding its solubility in water is available. However, the presence of the polar cyclic carbonate functional group suggests some degree of aqueous solubility, while the propyl and methyl groups would contribute to its solubility in organic solvents.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, chloroform)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
A visual representation of this experimental workflow is provided in the following diagram.
Caption: A generalized workflow for the experimental determination of solubility.
Stability Profile
Potential Degradation Pathways
-
Hydrolysis: Cyclic carbonates are susceptible to hydrolysis, especially under acidic or basic conditions, which leads to the ring-opening of the carbonate to form the corresponding diol (2-methyl-2-propyl-1,3-propanediol) and carbon dioxide. The rate of hydrolysis is generally pH and temperature-dependent.
-
Thermal Decomposition: At elevated temperatures, cyclic carbonates can undergo thermal decomposition. The specific degradation products would depend on the decomposition conditions.
A diagram illustrating the potential hydrolytic degradation pathway is shown below.
Caption: The potential pathway for the hydrolysis of this compound.
Experimental Protocol for Stability Assessment
A comprehensive stability study is essential to understand the degradation profile of this compound. The following protocol is based on general guidelines for stability testing of pharmaceutical intermediates.[4][5][6]
Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, pH) over time.
Materials:
-
This compound (of known purity and initial concentration)
-
Stability chambers with controlled temperature and humidity
-
pH meter
-
Appropriate buffers for pH stability studies
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC, LC-MS)
Procedure:
-
Sample Preparation: Prepare samples of this compound, either as a solid or in solution, in appropriate containers.
-
Storage Conditions: Place the samples in stability chambers under various conditions. Recommended conditions often include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
For pH stability: Store solutions at various pH values (e.g., acidic, neutral, basic) at a controlled temperature.
-
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for:
-
Assay: To determine the concentration of the parent compound.
-
Purity: To identify and quantify any degradation products.
-
Physical Appearance: To note any changes in color, clarity (for solutions), or physical state.
-
-
Data Evaluation: Evaluate the data to determine the rate of degradation and to identify the degradation products. This information can be used to establish a retest period or shelf life and to recommend appropriate storage conditions.
The logical flow of a stability study is depicted in the following diagram.
Caption: A high-level workflow for conducting a stability study.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a foundational understanding for researchers. The qualitative solubility data suggests some versatility in solvent choice, and the general reactivity of cyclic carbonates indicates that hydrolysis and thermal degradation are key stability concerns. The detailed experimental protocols presented herein offer a clear path for generating the necessary quantitative data to support drug development and manufacturing processes. It is strongly recommended that researchers perform these studies to ascertain the specific solubility and stability characteristics of this compound for their intended applications.
References
The Synthesis of Carisoprodol via 5-Methyl-5-propyl-1,3-dioxan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the skeletal muscle relaxant Carisoprodol, focusing on the key intermediate, 5-Methyl-5-propyl-1,3-dioxan-2-one. This document details the synthetic pathway, experimental protocols, and the mechanism of action of Carisoprodol, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Introduction to Carisoprodol and its Synthesis
Carisoprodol is a centrally acting skeletal muscle relaxant used for the relief of discomfort associated with acute, painful musculoskeletal conditions. Its synthesis often proceeds through a multi-step pathway involving the formation of a cyclic carbonate intermediate, this compound. This intermediate provides an efficient route to the final drug product. The overall synthesis can be summarized in three main stages:
-
Formation of this compound: 2-Methyl-2-propyl-1,3-propanediol is reacted with urea in the presence of a catalyst to form the cyclic carbonate intermediate.
-
Aminolysis of the Dioxanone: The intermediate, this compound, undergoes aminolysis with isopropylamine to yield 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.
-
Carbamoylation to Carisoprodol: The resulting carbamate is then converted to Carisoprodol through a reaction with a carbamoylating agent, such as sodium cyanate or urea.
Detailed Synthesis Pathway
The chemical transformations involved in the synthesis of Carisoprodol from 2-Methyl-2-propyl-1,3-propanediol via the this compound intermediate are illustrated below.
Caption: Synthetic pathway for Carisoprodol via the this compound intermediate.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the Carisoprodol synthesis.
Synthesis of this compound
This procedure is based on the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with urea.
-
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst (e.g., ZnO)
-
Aromatic solvent (e.g., toluene) or non-solvent conditions
-
-
Procedure:
-
In a reaction vessel, combine 2-methyl-2-propyl-1,3-propanediol and urea.
-
Add the activated metal oxide catalyst.
-
The reaction can be carried out under non-solvent conditions by heating the mixture to a temperature between 90°C and 160°C.
-
Alternatively, the reaction can be performed in an aromatic solvent such as toluene.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, if performed under non-solvent conditions, the product can be isolated by vacuum distillation. If a solvent is used, the reaction mixture is cooled, and the solid product is isolated by filtration.
-
Synthesis of 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate
This step involves the aminolysis of the cyclic carbonate intermediate with isopropylamine.[1]
-
Materials:
-
This compound
-
Isopropylamine
-
Aromatic solvent (e.g., benzene series)
-
-
Procedure:
-
Dissolve this compound in an aromatic solvent in a reaction vessel.
-
Add an excess of isopropylamine. A mass ratio of isopropylamine to the dioxanone of 2.5:1 has been reported.
-
Maintain the reaction temperature between -10°C and 30°C.
-
Monitor the reaction using HPLC until completion.
-
After the reaction is complete, wash the solution to remove excess isopropylamine until the washings are neutral.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate as an oily substance. A yield of 74% has been reported for this step.
-
Synthesis of Carisoprodol
The final step is the carbamoylation of the intermediate to form Carisoprodol.[1][2]
-
Materials:
-
2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate
-
Urea
-
Activated metal oxide catalyst (e.g., ZnO)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
In a reaction vessel, combine 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, urea, and the activated metal oxide catalyst in a suitable solvent like toluene. A molar ratio of the carbamate to urea of 1:2.5 to 1:3 has been suggested.[2]
-
Heat the reaction mixture to a temperature between 85°C and 155°C.[2]
-
Monitor the reaction for completion.
-
Upon completion, the product is isolated and purified. Purification may involve recrystallization to achieve the desired purity.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of Carisoprodol and its intermediates.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Methyl-2-propyl-1,3-propanediol | C7H16O2 | 132.20 |
| Urea | CH4N2O | 60.06 |
| This compound | C8H14O3 | 158.19 |
| Isopropylamine | C3H9N | 59.11 |
| 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | C11H23NO3 | 217.31 |
| Carisoprodol | C12H24N2O4 | 260.33 |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reactants | Solvent | Temperature (°C) | Catalyst | Reported Yield (%) |
| 1. Formation of Dioxanone | 2-Methyl-2-propyl-1,3-propanediol, Urea | Toluene or None | 90 - 160 | Activated Metal Oxide | Not specified |
| 2. Aminolysis | This compound, Isopropylamine | Aromatic Solvent | -10 to 30 | None | 74 |
| 3. Carbamoylation | 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Urea | Toluene | 85 - 155 | Activated Metal Oxide | 70.5 |
Mechanism of Action of Carisoprodol
Carisoprodol exerts its muscle relaxant effects through its action on the central nervous system. It is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.
Caption: Signaling pathway of Carisoprodol's mechanism of action at the GABA-A receptor.
Carisoprodol and its primary active metabolite, meprobamate, bind to the GABA-A receptor at a site distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall decrease in neuronal excitability in the central nervous system results in the observed effects of muscle relaxation and sedation.
Analytical Methods
The purity of the intermediates and the final Carisoprodol product can be assessed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a commonly used method for the quantitative analysis of Carisoprodol and its impurities. A reversed-phase C8 or C18 column with a suitable mobile phase can be employed for separation, with detection typically performed using a UV detector.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of Carisoprodol and its intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compounds.
Table 3: Analytical Data
| Compound | Analytical Method | Key Observations |
| This compound | NMR | Characteristic signals for the methyl, propyl, and dioxane ring protons and carbons. |
| 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | HPLC | A distinct peak with a specific retention time, allowing for quantification and purity assessment. Impurity-B is a known process-related impurity.[3] |
| Carisoprodol | HPLC | The main peak corresponding to Carisoprodol, with potential minor peaks for impurities. The method should be validated for linearity, precision, and accuracy.[4] |
Conclusion
The synthesis of Carisoprodol via the this compound intermediate offers a viable and efficient pathway for the production of this important muscle relaxant. This guide has provided a detailed overview of the synthetic route, experimental considerations, and the underlying mechanism of action. The provided data and visualizations aim to support researchers and professionals in the development and optimization of Carisoprodol synthesis. Further research into optimizing reaction conditions and purification methods can lead to improved yields and purity of the final product.
References
- 1. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 2. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 3. Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]
- 4. jchps.com [jchps.com]
An In-depth Technical Guide to 5-Methyl-5-propyl-1,3-dioxan-2-one: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key cyclic carbonate intermediate. The document details its historical discovery in the context of the development of the muscle relaxant Carisoprodol, outlines various synthetic methodologies from historical patent literature to modern, more sustainable approaches, and presents its key physicochemical properties. Detailed experimental protocols for its synthesis are provided, along with its primary application as a precursor in pharmaceutical manufacturing.
Introduction
This compound, a six-membered cyclic carbonate, holds significant industrial importance primarily as a crucial intermediate in the synthesis of the skeletal muscle relaxant, Carisoprodol.[1] Its discovery and initial synthesis are intrinsically linked to the pioneering work on carbamate derivatives for therapeutic applications. This guide will delve into the historical context of its first preparation, provide a comparative analysis of its synthetic routes, and offer detailed experimental procedures for its synthesis.
Discovery and History
The discovery of this compound is not documented as a standalone event but rather as a pivotal step in the development of Carisoprodol in the late 1950s. The synthesis of Carisoprodol, as detailed in U.S. Patent 2,937,119 by Frank Berger and Bernard J. Ludwig, involved the creation of this cyclic carbonate as a key intermediate. This "carbonic ether route" represented a significant pathway to obtaining the final drug product.[2] The initial synthesis likely involved the reaction of 2-methyl-2-propyl-1,3-propanediol with a phosgene equivalent, a common method for producing cyclic carbonates at the time.[3]
Over the years, concerns over the toxicity of phosgene and its derivatives spurred the development of alternative, safer synthetic methods. These modern approaches often utilize less hazardous reagents such as diethyl carbonate or urea, and more recently, carbon dioxide, aligning with the principles of green chemistry.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data has been aggregated from various chemical databases.[6][7][8]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [6] |
| Molecular Weight | 158.19 g/mol | [6] |
| CAS Number | 7148-50-7 | [8] |
| Appearance | Colorless to off-white oil or solid | [4][8] |
| Boiling Point | 90-93 °C @ 0.02 mmHg | [8] |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [7] |
| Flash Point | 114.9 °C | [7] |
| Refractive Index (Predicted) | 1.425 | [7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [8] |
| Stability | Moisture sensitive | [8] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The following sections provide an overview and detailed protocols for the most significant approaches.
Historical Synthesis via Transesterification with Diethyl Carbonate
The original synthetic route, adapted from the principles outlined in early patent literature, involves the transesterification of 2-methyl-2-propyl-1,3-propanediol with diethyl carbonate.[5]
Historical synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and distillation column is charged with 2-methyl-2-propyl-1,3-propanediol and a molar excess of diethyl carbonate. Toluene can be added as a solvent to aid in the azeotropic removal of the ethanol byproduct.[3]
-
Catalyst Addition: A catalytic amount of a strong base, such as sodium methoxide, is added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux. The ethanol produced during the reaction is continuously removed as an azeotrope with toluene to drive the equilibrium towards the product.
-
Work-up and Purification: After the reaction is complete (as monitored by the cessation of ethanol distillation), the catalyst is neutralized with an acid. The reaction mixture is then washed with water to remove any remaining salts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Modern Synthesis Using Urea
A more contemporary and cost-effective method utilizes urea as the carbonate source. This approach avoids the use of phosgene and its derivatives.[2]
Modern synthesis of this compound using urea.
Experimental Protocol:
-
Reactant Mixture: 2-methyl-2-propyl-1,3-propanediol and urea are combined in a reaction vessel, often in the absence of a solvent.
-
Catalyst: A metal oxide catalyst, such as activated zinc oxide, is added to the mixture.[3]
-
Reaction Conditions: The mixture is heated to a temperature range of 90-160 °C with stirring. The reaction proceeds with the evolution of ammonia gas.[3]
-
Purification: Upon completion of the reaction, the desired product, this compound, is isolated and purified by vacuum distillation.[3]
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of Carisoprodol.
Synthesis of Carisoprodol
The cyclic carbonate is reacted with isopropylamine in an aminolysis reaction to open the ring and form an intermediate hydroxy carbamate. This intermediate is then further reacted to yield Carisoprodol.
Synthetic pathway from this compound to Carisoprodol.
Experimental Protocol (Aminolysis Step):
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as an aromatic hydrocarbon.
-
Amine Addition: An excess of isopropylamine is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to facilitate the ring-opening reaction.
-
Work-up: After the reaction is complete, the excess isopropylamine and solvent are removed under reduced pressure to yield the crude 2-methyl-2-propyl-3-hydroxypropyl N-isopropylcarbamate intermediate, which can be purified or used directly in the subsequent step.[3]
Conclusion
This compound, while not a widely known compound in its own right, plays a critical role in the pharmaceutical industry. Its history is a reflection of the evolution of synthetic organic chemistry, from the use of hazardous reagents like phosgene to the adoption of safer and more economical alternatives like urea. The synthetic methodologies detailed in this guide provide a comprehensive resource for researchers and professionals involved in the synthesis of Carisoprodol and related carbamate compounds. The continued exploration of green synthetic routes, potentially involving the direct utilization of carbon dioxide, will likely shape the future production of this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 3. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 4. This compound , 95% , 7148-50-7 - CookeChem [cookechem.com]
- 5. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 6. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
5-Methyl-5-propyl-1,3-dioxan-2-one: A Versatile Intermediate for Organic Synthesis and Polymer Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-propyl-1,3-dioxan-2-one, a cyclic carbonate ester, is emerging as a valuable building block in modern organic synthesis. While its primary documented application lies in the pharmaceutical industry as a key intermediate in the synthesis of the muscle relaxant Carisoprodol, its structural features suggest a broader potential in polymer chemistry and as a versatile synthon for the introduction of protected diol moieties. This technical guide provides a comprehensive overview of the synthesis, known reactions, and potential applications of this compound, supported by experimental protocols and quantitative data where available.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7148-50-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4][5] |
| Molecular Weight | 158.19 g/mol | [3][5] |
| Appearance | Colourless Oil | [2] |
| Boiling Point | 90-93 °C @ 0.02 mmHg | [1][2] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Flash Point | 114.9 °C | [1] |
| Refractive Index | 1.425 (Predicted) | [1] |
| SMILES | CCCC1(C)COC(=O)OC1 | [3] |
| InChI | InChI=1S/C8H14O3/c1-3-4-8(2)5-10-7(9)11-6-8/h3-6H2,1-2H3 | [3] |
Synthesis of this compound
The most common and economically viable synthesis of this compound involves the condensation of 2-methyl-2-propyl-1,3-propanediol with a carbonyl source. Two primary methods have been reported, utilizing either urea or diethyl carbonate.
Synthesis via Condensation with Urea
This method provides a cost-effective and straightforward route to the desired cyclic carbonate. The reaction is typically catalyzed by a metal oxide.
Experimental Protocol:
A mixture of 2-methyl-2-propyl-1,3-propanediol and urea is heated, either in the absence of a solvent or in a high-boiling solvent such as cyclohexane, n-hexane, or dichloroethane, in the presence of an activated metal oxide catalyst. The reaction temperature is maintained between 90°C and 160°C. The progress of the reaction can be monitored by the evolution of ammonia. Upon completion, the product, this compound, can be isolated and purified by vacuum distillation.
Logical Relationship: Synthesis from Urea
Caption: Synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol and urea.
Applications in Organic Synthesis
Intermediate in the Synthesis of Carisoprodol
The primary and well-documented application of this compound is as a key intermediate in the synthesis of the skeletal muscle relaxant, Carisoprodol.[2][7][8][9] This involves the aminolysis of the cyclic carbonate with isopropylamine.
Experimental Protocol: Synthesis of Carisoprodol Precursor
This compound is dissolved in an aromatic solvent such as toluene. An excess of isopropylamine is added, and the mixture is heated to reflux. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the ring-opening of the cyclic structure to form 2-methyl-2-propyl-3-hydroxypropyl N-isopropylcarbamate. After the reaction is complete, the excess isopropylamine and solvent are removed under reduced pressure to yield the crude product, which can be further purified if necessary. This intermediate is then subsequently converted to Carisoprodol.
Signaling Pathway: Aminolysis for Carisoprodol Synthesis
Caption: Reaction pathway for the synthesis of the Carisoprodol precursor.
Potential as a Monomer for Ring-Opening Polymerization (ROP)
Although specific studies on the ring-opening polymerization (ROP) of this compound are not extensively reported, its structure, being a 5,5-disubstituted 1,3-dioxan-2-one, makes it a prime candidate for this type of polymerization to produce polycarbonates. The resulting polymers would feature a quaternary carbon in the backbone, potentially imparting unique thermal and mechanical properties. The polymerization can be initiated by various catalysts, including organocatalysts and metal-based systems.[10][11][12][13][14][15][16]
Proposed Experimental Protocol: Organocatalyzed ROP
In a glovebox, this compound and a suitable initiator (e.g., benzyl alcohol) are dissolved in a dry solvent such as dichloromethane or toluene. An organocatalyst, for instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is then added. The reaction is stirred at a controlled temperature (e.g., room temperature to 80°C) until the desired monomer conversion is achieved, as monitored by ¹H NMR spectroscopy. The polymerization is then quenched by the addition of a weak acid (e.g., benzoic acid). The resulting polymer is isolated by precipitation in a non-solvent like methanol or hexane and dried under vacuum.
Quantitative Data for Analogous Monomers:
While specific data for the target monomer is unavailable, the following table provides typical data for the ROP of a structurally similar monomer, trimethylene carbonate (TMC), to illustrate expected outcomes.
| Catalyst | Initiator | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| DBU | Benzyl Alcohol | 100 | >95 | 10,200 | 1.15 | [15] |
| TBD | Benzyl Alcohol | 100 | >98 | 10,500 | 1.10 | [12] |
| Sn(Oct)₂ | Benzyl Alcohol | 100 | >95 | 11,000 | 1.20 | [15] |
Experimental Workflow: Ring-Opening Polymerization
Caption: General workflow for the ring-opening polymerization of this compound.
Potential as a Protecting Group for 1,3-Diols
Cyclic carbonates can serve as protecting groups for 1,3-diols. The formation of the this compound from 2-methyl-2-propyl-1,3-propanediol is, in essence, a protection step. This cyclic carbonate is stable under a variety of conditions but can be cleaved under specific acidic or basic conditions to regenerate the diol. This functionality could be exploited in multi-step syntheses where the diol needs to be masked during other chemical transformations.
Deprotection Protocol (Proposed):
The protected diol (this compound or a derivative) can be deprotected by treatment with a strong base such as potassium carbonate in methanol at reflux, or under acidic conditions using an aqueous acid solution. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Potential in Reactions with Other Nucleophiles
Beyond aminolysis, this compound is expected to react with a range of other nucleophiles, leading to various functionalized molecules. For example, reaction with Grignard reagents could lead to the formation of tertiary alcohols after ring-opening and subsequent workup.
Proposed Reaction with Grignard Reagents:
To a solution of this compound in a dry ether solvent (e.g., diethyl ether or THF) at low temperature (e.g., 0°C), a Grignard reagent (e.g., methylmagnesium bromide) would be added dropwise. The reaction would proceed via nucleophilic attack on the carbonyl carbon, followed by ring-opening. An acidic workup would then yield the corresponding tertiary alcohol containing the 2-methyl-2-propyl-1,3-propanediol backbone.
Conclusion
This compound is a molecule with significant, and likely underexplored, potential in organic synthesis. Its established role in pharmaceutical manufacturing highlights its utility as a reliable synthetic intermediate. Furthermore, based on the reactivity of analogous cyclic carbonates, it holds considerable promise as a monomer for the synthesis of novel polycarbonates with tailored properties. Future research into the ring-opening polymerization of this monomer and its reactions with a broader range of nucleophiles is warranted to fully unlock its synthetic potential for the development of new materials and complex molecules.
References
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
- 3. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7148-50-7 [chemicalbook.com]
- 5. htsbiopharma.com [htsbiopharma.com]
- 6. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | SIELC Technologies [sielc.com]
- 7. cdn.who.int [cdn.who.int]
- 8. cdn.who.int [cdn.who.int]
- 9. CN103641744B - The synthetic method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. [PDF] Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate To Yield a Biodegradable Polycarbonate | Semantic Scholar [semanticscholar.org]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Carisoprodol from 5-Methyl-5-propyl-1,3-dioxan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic pathways for Carisoprodol, a centrally acting skeletal muscle relaxant, commencing from the key intermediate 5-Methyl-5-propyl-1,3-dioxan-2-one. The described methodologies are based on patented synthetic routes and are intended for research and development purposes.
Introduction
Carisoprodol, chemically known as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, is synthesized through a multi-step process. A key strategic intermediate in several patented routes is this compound. This cyclic carbonate is first synthesized from 2-methyl-2-propyl-1,3-propanediol. The core of the synthesis then involves the aminolysis of this cyclic carbonate with isopropylamine to yield an N-isopropyl carbamate intermediate. Subsequent carbamoylation of the remaining hydroxyl group affords the final active pharmaceutical ingredient, Carisoprodol. Two primary methods for this final conversion are highlighted: reaction with sodium cyanate and condensation with urea.
Overall Synthetic Workflow
The synthesis of Carisoprodol from 2-methyl-2-propyl-1,3-propanediol via the this compound intermediate can be visualized as a three-stage process.
Caption: Overall workflow for the synthesis of Carisoprodol.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the cyclic carbonate starting material from 2-methyl-2-propyl-1,3-propanediol and urea.[1]
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst (e.g., zinc oxide)
-
Suitable solvent for purification (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 2-methyl-2-propyl-1,3-propanediol and urea in a 1:1.1 molar ratio.
-
Add a catalytic amount of activated metal oxide.
-
Heat the reaction mixture to a temperature between 120°C and 160°C under non-solvent conditions.[1]
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the evolution of ammonia gas as an indicator of reaction progress.
-
Upon completion, cool the reaction mixture.
-
The product, this compound, can be purified by vacuum distillation.
Protocol 2: Synthesis of 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate
This protocol details the ring-opening aminolysis of this compound with isopropylamine.[1]
Materials:
-
This compound
-
Isopropylamine
-
Aromatic solvent (e.g., toluene)
-
Water
-
Brine
Procedure:
-
Dissolve this compound in an aromatic solvent such as toluene in a reaction flask.
-
Add an excess of isopropylamine (e.g., 2-3 molar equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water to remove excess isopropylamine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate as a crude product, which can be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of Carisoprodol
Two alternative routes for the final carbamoylation step are presented below.
Route A: Reaction with Sodium Cyanate [1]
Materials:
-
2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate
-
Sodium cyanate
-
Anhydrous solvent (e.g., acetone or acetonitrile)
-
Anhydrous acid (e.g., trifluoroacetic acid or dry HCl gas)
Procedure:
-
Dissolve 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate in an anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add sodium cyanate (1.1 to 1.5 molar equivalents).
-
Slowly add a catalytic amount of anhydrous acid to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude Carisoprodol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Route B: Condensation with Urea
This route involves the reaction of the intermediate with urea, catalyzed by a metal oxide.
Materials:
-
2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate
-
Urea
-
Activated metal oxide catalyst (e.g., zinc oxide)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a reaction vessel, combine 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, urea (1.5 to 2.0 molar equivalents), and a catalytic amount of activated metal oxide in an anhydrous solvent like toluene.
-
Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude Carisoprodol by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Carisoprodol and its intermediates. Actual yields and purity are dependent on specific reaction conditions and purification methods.
Table 1: Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Methyl-2-propyl-1,3-propanediol | 1.0 eq |
| Urea | 1.1 eq |
| Product | |
| Theoretical Yield | Varies based on scale |
| Reported Yield | 85-95% |
| Purity (by GC) | >98% |
| Physical Appearance | Colorless to pale yellow oil |
Table 2: Synthesis of 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Isopropylamine | 2.0-3.0 eq |
| Product | |
| Theoretical Yield | Varies based on scale |
| Reported Yield | 90-98% |
| Purity (by HPLC) | >97% |
| Physical Appearance | Viscous oil or low-melting solid |
Table 3: Synthesis of Carisoprodol
| Parameter | Route A (Sodium Cyanate) | Route B (Urea) |
| Reactants | ||
| Intermediate | 1.0 eq | 1.0 eq |
| Sodium Cyanate | 1.2 eq | - |
| Urea | - | 1.5 eq |
| Product | ||
| Theoretical Yield | Varies based on scale | Varies based on scale |
| Reported Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >99% | >99% |
| Physical Appearance | White crystalline solid | White crystalline solid |
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols.
Caption: Workflow for the synthesis of the starting material.
Caption: Workflow for the synthesis of the carbamate intermediate.
References
Application Note: HPLC Purity Analysis of 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-propyl-1,3-dioxan-2-one, a cyclic carbonate, is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients, such as Carisoprodol.[1][2] It is also identified as "Carisoprodol EP Impurity B".[3][4] Therefore, a robust and accurate analytical method for determining its purity is crucial for quality control and regulatory compliance in drug development and manufacturing. This application note provides a detailed high-performance liquid chromatography (HPLC) protocol for the purity assessment of this compound.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 7148-50-7[5] |
| Molecular Formula | C8H14O3[4][5] |
| Molecular Weight | 158.2 g/mol [1][5] |
| Appearance | Colorless Oil[1] |
| Boiling Point | 90-93°C @ 0.02mm[1][5] |
Experimental Protocol: HPLC Purity Determination
This method utilizes reverse-phase HPLC with UV detection, a widely applicable and reliable technique for the analysis of moderately polar organic compounds.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Zorbax Eclipse XDB C8, 250 mm x 4.6 mm, 5 µm particle size (or equivalent C8 column).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: this compound reference standard of known purity.
-
Sample: Test sample of this compound.
-
Glassware: Volumetric flasks, vials, and other standard laboratory glassware.
-
Chemicals: Acetonitrile (HPLC grade), Phosphoric Acid (analytical grade), and Water (HPLC grade).
2.2. Chromatographic Conditions
A gradient elution is employed to ensure the separation of the main component from potential impurities with different polarities.
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 200 nm[6] |
| Run Time | 25 minutes |
| Gradient Program: | |
| Time (min) | % Mobile Phase A (Water + 0.1% H3PO4) |
| 0.0 | 60 |
| 15.0 | 20 |
| 20.0 | 20 |
| 20.1 | 60 |
| 25.0 | 60 |
2.3. Preparation of Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
After the analysis, process the chromatograms using appropriate software to determine the peak areas.
2.5. Calculation of Purity
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Data Presentation
The following table summarizes the expected retention time and provides a template for reporting the purity results.
Table 1: Chromatographic Data and Purity Results
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Reference Standard | ~10.5 | Example: 1254367 | Example: 99.95 | - |
| Test Sample Lot #1 | ~10.5 | Example: 1248950 | Example: 99.50 | 99.50 |
| Impurity 1 | Example: 7.2 | Example: 3120 | Example: 0.25 | - |
| Impurity 2 | Example: 12.8 | Example: 3125 | Example: 0.25 | - |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Visualization of Experimental Workflow
The logical flow of the HPLC purity analysis is depicted in the following diagram.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described HPLC method provides a reliable and robust protocol for the determination of the purity of this compound. The use of a C8 column with a gradient elution of acetonitrile and water with a phosphoric acid modifier allows for excellent separation of the main component from potential impurities. The UV detection at a low wavelength of 200 nm ensures high sensitivity for both the analyte and related substances that may lack strong chromophores. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry.
References
- 1. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
- 2. This compound | 7148-50-7 [chemicalbook.com]
- 3. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. htsbiopharma.com [htsbiopharma.com]
- 5. chembk.com [chembk.com]
- 6. Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography [article.sapub.org]
Application Notes and Protocols: Evaluating 5-Methyl-5-propyl-1,3-dioxan-2-one as a Novel Electrolyte Additive for Lithium-Ion Batteries
Disclaimer: To date, there is no publicly available research specifically detailing the use and performance of 5-Methyl-5-propyl-1,3-dioxan-2-one as an electrolyte additive in lithium-ion batteries. The following application notes and protocols are therefore hypothetical and based on established methodologies for evaluating novel cyclic carbonate additives in lithium-ion battery research. These guidelines are intended for researchers and scientists interested in exploring the potential of this and similar compounds.
Introduction
Electrolyte additives play a crucial role in enhancing the performance and lifespan of lithium-ion batteries. Cyclic carbonates, in particular, are known to be effective in forming a stable solid electrolyte interphase (SEI) on the anode surface. The SEI is critical for preventing further electrolyte decomposition and ensuring the reversible cycling of lithium ions.[1][2] Functionalized cyclic carbonates can be designed to tailor the properties of the SEI, leading to improved coulombic efficiency, capacity retention, and overall battery safety.
This compound is a cyclic carbonate with alkyl substituents. While its specific electrochemical properties are unknown, its structure suggests it could participate in SEI formation. The methyl and propyl groups may influence the mechanical and chemical properties of the resulting SEI layer. This document outlines a general framework for the synthesis, characterization, and electrochemical evaluation of this compound as a potential electrolyte additive.
Hypothetical Performance Data
The following tables are illustrative examples of how quantitative data for a novel additive like this compound would be presented. The values are not based on actual experimental results.
Table 1: Electrochemical Performance of Graphite/Li Half-Cells with and without Additive
| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) |
| Baseline | 85.2 | 88.5 |
| Baseline + 1% MPDO | 90.5 | 95.3 |
| Baseline + 2% MPDO | 91.8 | 96.8 |
| Baseline + 5% MPDO | 89.3 | 92.1 |
MPDO: this compound Baseline Electrolyte: 1 M LiPF₆ in Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v)
Table 2: Interfacial Resistance of Graphite Electrodes after Formation Cycles
| Electrolyte | R_sei (Ω) | R_ct (Ω) |
| Baseline | 25.8 | 15.2 |
| Baseline + 2% MPDO | 18.3 | 12.5 |
R_sei: Resistance of the SEI layer R_ct: Charge-transfer resistance
Experimental Protocols
The following are generalized protocols for the evaluation of a new electrolyte additive.
Synthesis of this compound
A potential synthesis route for this compound involves the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with urea, catalyzed by an activated metal oxide.[3] The reaction can be carried out under non-solvent conditions at elevated temperatures (90-160°C).[3] The product can then be purified by vacuum distillation.[3]
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a solution of 1 M lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume) inside an argon-filled glovebox.
-
Additive-Containing Electrolytes: Add the desired weight percentage (e.g., 1%, 2%, 5%) of purified this compound to the baseline electrolyte. Stir the solutions until the additive is completely dissolved.
Coin Cell Assembly
-
Electrodes: Use commercial graphite anodes and lithium metal counter electrodes.
-
Separator: Use a microporous polypropylene separator.
-
Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. Use the baseline electrolyte and the additive-containing electrolytes.
Electrochemical Measurements
-
Cyclic Voltammetry (CV): Perform CV on a three-electrode cell (lithium reference and counter electrodes, graphite working electrode) to determine the reduction potential of the additive.
-
Galvanostatic Cycling: Cycle the coin cells at a constant current rate (e.g., C/10) between 0.01 and 1.5 V vs. Li/Li⁺ to determine the coulombic efficiency, specific capacity, and capacity retention.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different cycle numbers to analyze the properties of the SEI layer.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel electrolyte additive.
Caption: Workflow for evaluating a novel electrolyte additive.
Conceptual Mechanism of SEI Formation
This diagram illustrates the hypothetical role of a cyclic carbonate additive in forming a stable SEI on a graphite anode.
Caption: Hypothetical SEI formation by an additive.
References
Application Notes and Protocols for the Ring-Opening Polymerization of 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of the monomer 5-Methyl-5-propyl-1,3-dioxan-2-one, leading to the formation of poly(this compound). This aliphatic polycarbonate is a promising candidate for various biomedical applications, particularly in the field of drug delivery, owing to its expected biocompatibility and biodegradability. While specific literature on the polymerization and application of this exact monomer is limited, this document extrapolates from established principles of cyclic carbonate polymerization and the known properties of similar aliphatic polycarbonates to provide detailed protocols and potential applications.
Introduction
Aliphatic polycarbonates are a class of biodegradable polymers that have garnered significant interest for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and temporary medical implants. The ring-opening polymerization (ROP) of cyclic carbonate monomers is a versatile and efficient method for the synthesis of well-defined aliphatic polycarbonates with controlled molecular weights and narrow polydispersity indices. The monomer, this compound, offers the potential to create a hydrophobic and biodegradable polymer with properties tailored by the methyl and propyl substituents.
Synthesis of the Monomer
The synthesis of this compound can be achieved through the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with a carbonyl source. A patented method describes the reaction of 2-methyl-2-propyl-1,3-propanediol with urea in the presence of an activated metal oxide catalyst.
Ring-Opening Polymerization (ROP)
The ROP of this compound can be initiated by various catalytic systems, including organocatalysts and metal-based catalysts. Organocatalysis is often preferred for biomedical applications to avoid metal contamination in the final polymer.
Organocatalytic ROP
Commonly used organocatalysts for the ROP of cyclic carbonates include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). These catalysts operate via a nucleophilic or hydrogen-bonding mechanism to initiate polymerization.
Experimental Protocols
Protocol 1: Organocatalytic Ring-Opening Polymerization of this compound using DBU
This protocol is based on established procedures for the ROP of similar 5,5-disubstituted-1,3-dioxan-2-ones.
Materials:
-
This compound (monomer)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Schlenk flask and other dry glassware
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Drying: All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the monomer (e.g., 1.0 g, 6.32 mmol).
-
Solvent and Initiator Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Then, add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight (e.g., for a target DP of 50, add 0.126 mmol of benzyl alcohol).
-
Catalyst Addition: Add the DBU catalyst. The monomer-to-catalyst ratio can be varied to control the polymerization rate (e.g., a 100:1 monomer-to-catalyst ratio would require 0.0632 mmol of DBU).
-
Polymerization: The reaction mixture is stirred at a specific temperature (e.g., 60 °C, 80 °C, or 100 °C) for a predetermined time (e.g., 24-72 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination and Precipitation: After the desired conversion is reached, the reaction is quenched by adding a small amount of benzoic acid. The polymer is then precipitated by slowly adding the reaction mixture to an excess of cold methanol.
-
Purification: The precipitated polymer is collected by filtration or centrifugation, redissolved in dichloromethane, and re-precipitated in cold methanol. This process is repeated twice to remove unreacted monomer and catalyst.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Data Presentation: Expected Influence of Reaction Parameters
While specific data for poly(this compound) is not available, the following table summarizes the expected trends based on the polymerization of similar cyclic carbonates.
| Parameter | Condition | Expected Mn | Expected PDI | Expected Yield |
| Monomer:Initiator Ratio | 50:1 | Lower | Narrow | High |
| 100:1 | Higher | Narrow | High | |
| 200:1 | Highest | Broader | High | |
| Catalyst Loading | 1 mol% | - | Narrow | Faster reaction |
| 0.5 mol% | - | Narrow | Slower reaction | |
| 0.1 mol% | - | Broader | Very slow reaction | |
| Temperature | 60 °C | Lower | Narrow | Slower reaction |
| 80 °C | Higher | Narrow | Faster reaction | |
| 100 °C | Highest | Broader | Fastest reaction |
Potential Applications in Drug Delivery
Poly(this compound) is anticipated to be a hydrophobic, biodegradable polymer, making it suitable for the formulation of various drug delivery systems.
Nanoparticle Formulation for Controlled Release
The polymer can be used to encapsulate hydrophobic drugs into nanoparticles, protecting them from degradation and enabling controlled release.
Protocol 2: Nanoparticle Formulation by Emulsion-Solvent Evaporation
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
Dichloromethane (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., 100 mg) and the hydrophobic drug (e.g., 10 mg) in dichloromethane (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the dichloromethane.
-
Nanoparticle Collection: The resulting nanoparticle suspension is then centrifuged to separate the nanoparticles from the aqueous phase.
-
Washing: The nanoparticles are washed several times with deionized water to remove excess surfactant.
-
Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Determined by UV-Vis spectroscopy or HPLC after extracting the drug from a known amount of nanoparticles.
Visualization of Workflows and Mechanisms
Diagram 1: General Mechanism of Organocatalyzed Ring-Opening Polymerization
Caption: Organocatalyzed ROP of this compound.
Diagram 2: Experimental Workflow for Polymer Synthesis and Characterization
Application Notes and Protocols for the Synthesis of Polycarbonates Using 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with significant potential for biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1][2] The properties of these polymers can be finely tuned by modifying the structure of the cyclic carbonate monomer. This document provides detailed application notes and a generalized protocol for the synthesis of polycarbonates using 5-Methyl-5-propyl-1,3-dioxan-2-one, a 5,5-disubstituted cyclic carbonate.
Data Presentation: Properties of Polycarbonates from 5,5-Disubstituted-1,3-dioxan-2-ones
The following table summarizes the thermal properties of various polycarbonates derived from the ring-opening polymerization of different 5,5-disubstituted-1,3-dioxan-2-ones to provide a comparative context for the expected properties of poly(this compound).
| Monomer | Substituents at C5 | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td) |
| Trimethylene carbonate (TMC) | H, H | -17 °C[1] | N/A (amorphous)[1] | > 200 °C |
| 5,5-Dimethyl-1,3-dioxan-2-one | Methyl, Methyl | 18 °C | 135-145 °C | ~250 °C |
| 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | Methyl, Benzyloxycarbonyl | 42 °C[3] | N/A (amorphous)[3] | Not Reported |
Note: The data presented is compiled from various research articles and may vary depending on the molecular weight and polydispersity of the polymer.
Experimental Protocols
This section provides a generalized protocol for the ring-opening polymerization of this compound. Organocatalysis is highlighted due to its prevalence in achieving well-defined polycarbonates with controlled molecular weights and low polydispersities.[4]
Materials
-
Initiator: Benzyl alcohol (BnOH) or other suitable alcohol
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), or a phosphazene base (e.g., t-BuP4)[1][7]
-
Co-catalyst (optional): Thiourea (TU)[7]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Precipitation Solvent: Cold methanol or diethyl ether
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk line techniques are recommended)
Protocol: Organocatalytic Ring-Opening Polymerization
-
Monomer and Glassware Preparation:
-
Dry the this compound monomer under vacuum at a temperature below its melting point for at least 24 hours to remove any residual water.
-
Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous solvent (e.g., DCM or THF). The monomer concentration is typically in the range of 0.5 to 2 M.
-
Add the initiator (e.g., benzyl alcohol) via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
If using a co-catalyst like thiourea, add it to the reaction mixture at this stage.
-
-
Initiation of Polymerization:
-
In a separate vial, prepare a stock solution of the organocatalyst (e.g., DBU) in the anhydrous solvent.
-
Add the required amount of the catalyst solution to the monomer/initiator mixture via syringe to start the polymerization. The monomer-to-catalyst ratio typically ranges from 100:1 to 1000:1.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination and Polymer Isolation:
-
Once the desired monomer conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid, to neutralize the catalyst.
-
Concentrate the polymer solution under reduced pressure.
-
Dissolve the concentrated polymer in a minimal amount of a good solvent (e.g., DCM).
-
Precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent, such as cold methanol or diethyl ether.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the final polymer product under vacuum to a constant weight.
-
Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.
Visualizations
Ring-Opening Polymerization Workflow
Caption: Workflow for the synthesis of polycarbonates via organocatalyzed ROP.
Proposed Signaling Pathway for Drug Delivery Application
While no specific signaling pathways are directly modulated by the polymer itself, its application in drug delivery can be conceptualized as follows. The polymer would be formulated into nanoparticles encapsulating a therapeutic agent.
Caption: Conceptual pathway for nanoparticle-mediated drug delivery.
References
- 1. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-catalyzed ring-opening copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) with trimethylene carbonate (TMC): synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. htsbiopharma.com [htsbiopharma.com]
- 6. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organocatalytic ring-opening polymerization of trimethylene carbonate to yield a biodegradable polycarbonate for Journal of Chemical Education - IBM Research [research.ibm.com]
Application Notes and Protocols for the Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one, a valuable intermediate in organic synthesis. The protocol is based on the direct condensation of 2-methyl-2-propyl-1,3-propanediol with urea, utilizing a zinc oxide catalyst.
Introduction
This compound is a cyclic carbonate that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals. The synthesis route described herein is an efficient and direct method that avoids the use of hazardous reagents such as phosgene. The reaction proceeds via the condensation of 2-methyl-2-propyl-1,3-propanediol and urea, catalyzed by activated zinc oxide.[1]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol and urea.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Methyl-2-propyl-1,3-propanediol | Reagent grade, ≥98% |
| Urea | Reagent grade, ≥99% |
| Zinc Oxide (ZnO) | Nanoparticle, high purity |
| Round-bottom flask | 100 mL, with a side arm for gas outlet |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Condenser | |
| Vacuum distillation apparatus | |
| Rotary evaporator | |
| NMR spectrometer | 300 MHz or higher |
| FT-IR spectrometer |
Catalyst Activation
While commercially available ZnO nanoparticles can be used, activation may enhance catalytic activity. To activate, heat the ZnO powder in a furnace at 450 °C for 30 minutes under a stream of air. Allow to cool to room temperature in a desiccator before use.
Reaction Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-methyl-2-propyl-1,3-propanediol (e.g., 13.22 g, 0.1 mol).
-
Add urea (e.g., 6.01 g, 0.1 mol) and activated zinc oxide (e.g., 0.81 g, 0.01 mol, 10 mol%).
-
The reaction can be performed solvent-free. Alternatively, a high-boiling inert solvent such as cyclohexane can be used.[1]
-
Heat the reaction mixture to 140-160 °C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Continue heating for 4-6 hours or until the reaction is complete as indicated by TLC. Ammonia gas will be evolved during the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
Purification
-
If a solvent was used, remove it using a rotary evaporator.
-
The crude product is then purified by vacuum distillation.[1]
-
Set up a vacuum distillation apparatus. Collect the fraction boiling at approximately 90-93 °C at 0.02 mmHg.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Methyl-2-propyl-1,3-propanediol | 1.0 eq |
| Urea | 1.0 eq |
| Zinc Oxide (activated) | 0.1 eq |
| Reaction Conditions | |
| Temperature | 140-160 °C |
| Time | 4-6 hours |
| Solvent | Solvent-free or Cyclohexane |
| Product Characterization | |
| Appearance | Colorless oil |
| Boiling Point | 90-93 °C @ 0.02 mmHg |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR Spectroscopy
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the propyl and methyl groups, as well as the methylene protons of the dioxanone ring.
FT-IR Spectroscopy
-
IR (neat, cm⁻¹): A strong characteristic absorption band for the carbonyl group (C=O) of the cyclic carbonate is expected around 1730-1750 cm⁻¹.
Workflow and Mechanism
Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis of the target compound.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the initial decomposition of urea to isocyanic acid, which then reacts with the diol. The ZnO catalyst facilitates this process.
Caption: Proposed mechanism for the ZnO-catalyzed synthesis of the cyclic carbonate.
References
Application Notes and Protocols for the Characterization of 5-Methyl-5-propyl-1,3-dioxan-2-one and its Derivatives
Introduction: 5-Methyl-5-propyl-1,3-dioxan-2-one (CAS No. 7148-50-7) is a cyclic carbonate with the molecular formula C8H14O3.[1][2][3] It serves as a key intermediate in the synthesis of pharmaceuticals like Carisoprodol.[4][5] Accurate characterization of this compound and its derivatives is crucial for quality control, reaction monitoring, and regulatory compliance in drug development. These application notes provide detailed protocols for the primary analytical techniques used to identify and quantify this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H14O3 | [2][3] |
| Molar Mass | 158.19 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 7148-50-7 | [2][4] |
| Appearance | Colourless Oil | [5] |
| Boiling Point | 90-93°C @ 0.02 mm Hg | [2] |
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and separating it from impurities or related derivatives. A reverse-phase (RP) HPLC method is effective for this compound, utilizing a nonpolar stationary phase and a polar mobile phase.[6] This method is scalable and can be adapted for preparative separation to isolate impurities.[6] For applications requiring detection by mass spectrometry (MS), the mobile phase modifier should be volatile, such as formic acid instead of phosphoric acid.[6]
Experimental Protocol:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 HPLC column (or equivalent C18 column).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[6] For MS compatibility, replace phosphoric acid with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Data Presentation:
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis / Mass Spectrometry (MS) |
| Application | Purity assessment, preparative separation, pharmacokinetics |
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural elucidation of this compound. A combination of NMR, FTIR, and Mass Spectrometry provides a complete picture of the molecule's structure and functional groups.
References
- 1. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. htsbiopharma.com [htsbiopharma.com]
- 4. This compound | 7148-50-7 [chemicalbook.com]
- 5. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
- 6. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | SIELC Technologies [sielc.com]
Application Notes and Protocols: 5-Methyl-5-propyl-1,3-dioxan-2-one as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing 5-Methyl-5-propyl-1,3-dioxan-2-one as a reactive intermediate in the synthesis of diverse heterocyclic structures. This six-membered cyclic carbonate serves as a valuable synthon for introducing a substituted C4 building block in the construction of pharmacologically relevant scaffolds.
Introduction to this compound
This compound (CAS No: 7148-50-7) is a cyclic carbonate derived from 2-methyl-2-propyl-1,3-propanediol.[1] Its structure features a reactive carbonate ester within a six-membered ring, making it susceptible to nucleophilic attack and subsequent ring-opening or rearrangement reactions. This reactivity profile allows for its use as a precursor to a variety of functionalized molecules and heterocyclic systems. While it is a known intermediate in the synthesis of the muscle relaxant Carisoprodol, its potential as a building block for a broader range of novel heterocycles is an area of significant interest for synthetic and medicinal chemists.[2]
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 7148-50-7 |
| Appearance | Oily liquid |
| Boiling Point | 90-93 °C @ 0.02 mmHg |
Application Note 1: Synthesis of N-Isopropyl-3-hydroxy-2-methyl-2-propylpropylcarbamate (Carisoprodol Intermediate)
This protocol details the nucleophilic ring-opening of this compound with isopropylamine, a key step in the synthesis of Carisoprodol. The reaction proceeds via an aminolysis mechanism, where the amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a carbamate derivative.[3][4]
Reaction Scheme
Caption: Synthesis of a Carisoprodol precursor.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (10.0 eq)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in toluene, add a 10-fold molar excess of isopropylamine at room temperature.
-
Heat the reaction mixture to 90°C and stir for 3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oily liquid.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Reactant | Molar Eq. | Solvent | Temperature | Time | Expected Yield |
| This compound | 1.0 | Toluene | 90°C | 3 h | >80% |
| Isopropylamine | 10.0 |
Application Note 2 (Proposed): Synthesis of 1-Amino-4-methyl-4-propylpyrazolidin-2-one Derivatives
This proposed application explores the reaction of this compound with hydrazine derivatives. This reaction is anticipated to proceed via a nucleophilic attack of the hydrazine followed by an intramolecular cyclization to form a novel pyrazolidinone heterocycle. Such scaffolds are of interest in medicinal chemistry due to their presence in various biologically active compounds.
Proposed Reaction Scheme
Caption: Proposed synthesis of a pyrazolidinone derivative.
Experimental Protocol (Hypothetical)
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazolidinone derivative.
-
Characterize the product using NMR, IR, and Mass Spectrometry.
| Reactant | Molar Eq. | Solvent | Temperature | Time | Expected Product |
| This compound | 1.0 | Ethanol | Reflux | 6-8 h | 1-Amino-4-methyl-4-propylpyrazolidin-2-one |
| Hydrazine hydrate | 1.2 |
Application Note 3 (Proposed): Synthesis of 3-(Hydroxymethyl)-3-methyl-3-propyloxazolidin-2-one
This note proposes a pathway to synthesize novel oxazolidinone heterocycles. The reaction of this compound with hydroxylamine or a primary amino alcohol could lead to the formation of a five-membered oxazolidinone ring through a ring-opening and subsequent intramolecular cyclization cascade. Oxazolidinones are a well-established class of antibacterial agents.[6]
Proposed Reaction Scheme
Caption: Proposed synthesis of an oxazolidinone derivative.
Experimental Protocol (Hypothetical)
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium methoxide (1.5 eq)
-
Methanol
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add hydroxylamine hydrochloride to the methanolic sodium methoxide solution and stir for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography.
| Reactant | Molar Eq. | Solvent | Temperature | Time | Expected Product |
| This compound | 1.0 | Methanol | Reflux | 12-16 h | 3-(Hydroxymethyl)-3-methyl-3-propyloxazolidin-2-one |
| Hydroxylamine HCl | 1.5 | ||||
| Sodium methoxide | 1.5 |
Application Note 4 (Proposed): Synthesis of 2-Amino-6-(hydroxymethyl)-6-methyl-6-propyl-1,3,5-triazin-4(1H)-one
This application outlines a potential route to novel triazine derivatives. The reaction of this compound with guanidine, a dinucleophilic reagent, could lead to the formation of a six-membered triazine ring system. Triazines are a class of heterocycles with a broad range of applications in pharmaceuticals and agrochemicals.
Proposed Reaction Scheme
Caption: Proposed synthesis of a triazine derivative.
Experimental Protocol (Hypothetical)
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium hydride (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF, add guanidine hydrochloride portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Heat the reaction to 100-120°C for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and quench cautiously with water.
-
Remove the DMF under high vacuum.
-
Purify the residue by preparative HPLC or crystallization to isolate the target triazine derivative.
| Reactant | Molar Eq. | Solvent | Temperature | Time | Expected Product |
| This compound | 1.0 | DMF | 100-120°C | 24 h | 2-Amino-6-(hydroxymethyl)-6-methyl-6-propyl-1,3,5-triazin-4(1H)-one |
| Guanidine HCl | 1.5 | ||||
| Sodium hydride | 1.5 |
General Experimental Workflow
Caption: General workflow for heterocyclic synthesis.
Disclaimer: The proposed application notes (2, 3, and 4) describe hypothetical reactions and protocols. These should be performed with appropriate safety precautions and may require optimization of reaction conditions.
References
- 1. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
Application Notes and Protocols for the Catalytic Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-propyl-1,3-dioxan-2-one is a key intermediate in the synthesis of various pharmaceuticals, most notably the muscle relaxant Carisoprodol. Its synthesis via environmentally benign and efficient catalytic methods is of significant interest. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound, focusing on the condensation of 2-methyl-2-propyl-1,3-propanediol with urea using an activated metal oxide catalyst.
Reaction Principle
The synthesis of this compound is achieved through the condensation reaction of 2-methyl-2-propyl-1,3-propanediol and urea. This reaction is catalyzed by an activated metal oxide, such as zinc oxide (ZnO), and proceeds with the elimination of ammonia. The cyclic carbonate is then typically isolated via vacuum distillation. The overall reaction is depicted below:

Catalytic Systems
While various metal oxides can catalyze the condensation of diols with urea, activated zinc oxide has been demonstrated to be effective for this specific transformation. The activation of the catalyst, typically through calcination, is a critical step to enhance its surface area and catalytic activity. Catalysts with both acidic and basic properties are known to be favorable for the synthesis of cyclic carbonates from diols and urea.[1]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on established literature.[2]
Materials and Equipment
-
Reactants:
-
2-Methyl-2-propyl-1,3-propanediol (C7H16O2)
-
Urea (CH4N2O)
-
-
Catalyst:
-
Zinc oxide (ZnO)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Ammonia trap (e.g., a bubbler with dilute acid)
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Catalyst Activation
Prior to the reaction, the zinc oxide catalyst must be activated. This is achieved by calcining the ZnO powder in a furnace at 450°C for 2 hours.[2] This process removes any adsorbed water and enhances the catalytic surface.
Reaction Procedure
-
Charging the Reactor: To a dry three-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, and condenser connected to an ammonia trap, add 264 g of 2-methyl-2-propyl-1,3-propanediol, 8.1 g of activated zinc oxide, and 60 g of urea.[2]
-
Reaction Conditions: Heat the reaction mixture to 110°C with continuous stirring.[2] The reaction progress can be monitored by observing the evolution of ammonia gas, which is captured in the ammonia trap. Maintain the reaction at this temperature until the evolution of ammonia ceases.
-
Product Isolation and Purification: After the reaction is complete, the crude product is purified by vacuum distillation. The fraction collected at a distillation temperature of 150-160°C under a pressure of 15-20 mmHg is the desired this compound.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound as described in the protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Methyl-2-propyl-1,3-propanediol | 264 g | [2] |
| Urea | 60 g | [2] |
| Catalyst | ||
| Activated Zinc Oxide | 8.1 g | [2] |
| Reaction Conditions | ||
| Temperature | 110°C | [2] |
| Solvent | None (Solvent-free) | [2] |
| Product | ||
| This compound | 139 g | [2] |
| Yield | 88% (based on urea) | [2] |
| Purification | ||
| Method | Vacuum Distillation | [2] |
| Distillation Temperature | 150-160°C | [2] |
| Pressure | 15-20 mmHg | [2] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
1H NMR Spectroscopy: Spectral data for the compound is available in public databases.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the cyclic carbonate.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Physical Properties:
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The proposed mechanism for the ZnO-catalyzed condensation of a diol with urea involves the activation of urea on the catalyst surface to form an isocyanate intermediate. This is followed by the nucleophilic attack of the diol and subsequent cyclization.
Caption: Proposed mechanism for the ZnO-catalyzed synthesis of the cyclic carbonate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude "5-Methyl-5-propyl-1,3-dioxan-2-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "5-Methyl-5-propyl-1,3-dioxan-2-one".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of "this compound" in a question-and-answer format.
Vacuum Distillation
Q1: My product is not distilling at the expected temperature and pressure. What are the possible causes?
A1: Several factors could contribute to this issue:
-
Inaccurate Pressure Reading: Ensure your vacuum gauge is calibrated and functioning correctly. Leaks in the distillation setup can lead to a higher actual pressure than indicated.
-
Presence of High-Boiling Impurities: Significant amounts of high-boiling point impurities can elevate the boiling point of the mixture.
-
Insufficient Heating: The heating mantle or oil bath may not be reaching the required temperature. Verify the temperature with an external thermometer.
Q2: I'm observing bumping or unstable boiling during distillation. How can I fix this?
A2: Unstable boiling is a common issue in vacuum distillation. Here are some solutions:
-
Use of a Stir Bar or Ebulliator: A magnetic stir bar provides a surface for even boiling. An ebulliator, a fine capillary tube that introduces a slow stream of air or nitrogen, is also very effective.
-
Proper Flask Size: The distillation flask should not be more than two-thirds full.
-
Gradual Heating: Apply heat gradually to the distillation flask to avoid sudden boiling.
Q3: The purity of my distilled product is lower than expected. What could be the reason?
A3: Low purity can result from several factors:
-
Co-distillation of Impurities: If impurities have boiling points close to the product, they may co-distill. A fractionating column can improve separation in such cases.
-
Thermal Decomposition: Excessive heating can cause the product to decompose, generating new impurities.[1][2] Ensure the distillation temperature is not unnecessarily high.
-
Contamination from the System: Ensure all glassware is clean and dry. Residual solvents or other contaminants can compromise the purity of the distillate.
Q4: My product seems to be decomposing in the distillation flask. What should I do?
A4: Thermal decomposition is a risk, especially for organic carbonates at elevated temperatures.[1][2][3] To mitigate this:
-
Lower the Distillation Temperature: This can be achieved by using a higher vacuum.
-
Minimize Heating Time: Do not heat the distillation pot for longer than necessary.
-
Use a Kugelrohr Apparatus: For small quantities, a Kugelrohr apparatus allows for distillation over a very short path, minimizing the time the compound spends at high temperatures.
Recrystallization
Q5: I want to try recrystallizing my product. How do I choose a suitable solvent?
A5: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For "this compound", which is a polar molecule, you can screen the following solvents or solvent mixtures:
-
Ethyl acetate/Hexane
-
Acetone/Hexane
-
Isopropanol/Water
-
Toluene
Start with a small amount of the crude product and test its solubility in different solvents.
Q6: My product is oiling out instead of crystallizing. What are the common reasons and solutions?
A6: Oiling out occurs when the solute comes out of solution above its melting point. To address this:
-
Lower the Crystallization Temperature: Try inducing crystallization at a lower temperature.
-
Use a Different Solvent System: A solvent in which the compound is less soluble may promote crystallization.
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.
Column Chromatography
Q7: What type of stationary and mobile phase should I use for purifying a polar compound like this?
A7: For a polar compound like "this compound", normal-phase chromatography is a suitable choice.
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point would be a gradient of ethyl acetate in hexanes. You can determine the optimal solvent system using thin-layer chromatography (TLC).
Q8: My compound is streaking on the TLC plate/column. How can I improve the separation?
A8: Streaking is often caused by the compound interacting too strongly with the stationary phase.
-
Add a Modifier to the Mobile Phase: For a basic compound, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape.
-
Change the Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina.
FAQs
Q1: What are the most common impurities in crude "this compound"?
A1: The most likely impurities originate from the synthesis process and include:
-
Unreacted Starting Materials: 2-Methyl-2-propyl-1,3-propanediol and urea.
-
By-products: High-boiling oligomeric species formed during the condensation reaction.
-
Degradation Products: If excessive heat is used during synthesis or purification, thermal decomposition can lead to the formation of various by-products.[1][2][3]
Q2: What is the recommended method for purifying crude "this compound"?
A2: Vacuum distillation is the most commonly cited and effective method for purifying this compound on a larger scale.[4] For smaller scales or for removing closely boiling impurities, column chromatography can be employed. Recrystallization is a potential alternative if a suitable solvent system can be identified.
Q3: How can I assess the purity of my final product?
A3: The purity of "this compound" can be effectively determined by:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a reliable way to quantify the purity and detect impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.
Q4: What are the storage conditions for the purified product?
A4: As a cyclic carbonate, "this compound" should be protected from moisture to prevent hydrolysis. It is advisable to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H14O3 | [6][7][8][9][10] |
| Molecular Weight | 158.19 g/mol | [6] |
| Appearance | Colorless Oil | |
| Boiling Point | 150-160 °C at 15-20 mmHg | [4] |
| Density | ~1.05 g/cm3 |
Table 2: Typical Impurities in Crude Product
| Impurity | Type | Potential Origin |
| 2-Methyl-2-propyl-1,3-propanediol | Starting Material | Incomplete reaction |
| Urea | Starting Material | Incomplete reaction |
| Oligomeric species | By-product | Side reactions during synthesis |
| Hydrolysis products | Degradation | Exposure to moisture |
| Thermal decomposition products | Degradation | Excessive heat during synthesis or purification |
Table 3: Comparison of Purification Methods
| Method | Purity | Yield | Scale | Notes |
| Vacuum Distillation | Good to Excellent | Typically high (e.g., 88%)[4] | Small to Large | Prone to thermal decomposition if not controlled. |
| Recrystallization | Potentially Excellent | Variable | Small to Medium | Requires finding a suitable solvent system. |
| Column Chromatography | Excellent | Good | Small to Medium | Can be time-consuming and requires solvent usage. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on a patented synthesis method.[4]
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Use a magnetic stirrer and a suitable heating bath (e.g., oil bath). Ensure all joints are well-sealed with appropriate vacuum grease.
-
Charging the Flask: Charge the crude "this compound" into the distillation flask. The flask should not be more than two-thirds full.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 15-20 mmHg.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask with stirring.
-
Fraction Collection: Collect the fraction that distills at a head temperature of 150-160 °C.
-
Completion: Once the product has been collected, cool the system down before releasing the vacuum.
Protocol 2: Purity Assessment by HPLC
This protocol is based on a published analytical method.[5]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject a suitable volume onto the column and analyze the chromatogram for the main peak and any impurity peaks.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low purity after distillation.
References
- 1. Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 5. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | SIELC Technologies [sielc.com]
- 6. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 7148-50-7 [chemicalbook.com]
- 10. htsbiopharma.com [htsbiopharma.com]
Technical Support Center: Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in various chemical processes. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Condensation with Urea: This method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with urea, typically in the presence of a metal oxide catalyst. This route is often favored due to the low cost of urea and simpler purification of the final product.[1]
-
Transesterification with Diethyl Carbonate: This route involves the reaction of 2-methyl-2-propyl-1,3-propanediol with diethyl carbonate, usually catalyzed by a base such as sodium methoxide. While effective, this method can be prone to side reactions if not carefully controlled.[1]
Q2: What are the common side reactions observed during the synthesis of this compound?
A2: The side reactions depend on the chosen synthetic route:
-
Urea Route: At elevated temperatures (above 160°C), urea can decompose to form byproducts such as biuret and cyanuric acid through a series of condensation reactions involving isocyanic acid as an intermediate. These impurities can complicate the purification process.
-
Diethyl Carbonate Route: The primary side reaction is the formation of linear oligomers and polymers through intermolecular transesterification. Instead of the desired intramolecular cyclization, the diol can react with multiple molecules of diethyl carbonate or other diol molecules to form chains. In some cases, a cyclic dimer may also be formed.
Q3: How can I minimize the formation of side products in the diethyl carbonate route?
A3: To minimize oligomerization and favor the formation of the desired cyclic carbonate, consider the following strategies:
-
High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular reactions that lead to oligomers.
-
Slow Addition of Reactants: Adding the diol slowly to the reaction mixture containing the diethyl carbonate and catalyst can help maintain a low concentration of the diol, further promoting the desired cyclization.
-
Choice of Catalyst: The choice of catalyst and its concentration can influence the reaction pathway. A thorough literature review for catalysts that favor cyclization for similar 1,3-diols is recommended.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. Higher temperatures might favor side reactions.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is vacuum distillation.[1] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition. If the product is contaminated with oligomeric byproducts, which are typically less volatile, vacuum distillation is an effective way to separate the desired monomer. For solid impurities resulting from the urea route, filtration prior to distillation may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in the Urea-Based Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction temperature is maintained within the optimal range (90-160°C).[1] - Verify the activity of the metal oxide catalyst. Consider using freshly activated catalyst. - Extend the reaction time and monitor the reaction progress using techniques like TLC or GC. |
| Sublimation of Urea | - Ensure the reaction vessel is properly sealed to prevent the loss of urea through sublimation. |
| Decomposition of Product | - Avoid excessive temperatures during the reaction and purification steps. - Perform the final purification by vacuum distillation to minimize thermal stress on the product.[1] |
| Loss during Workup | - If a solvent is used, ensure complete extraction of the product. - Minimize transfers between vessels to reduce mechanical losses. |
Issue 2: Presence of Impurities in the Final Product (Diethyl Carbonate Route)
| Potential Cause | Troubleshooting Step |
| Formation of Oligomers | - Implement high-dilution conditions. - Employ slow addition of the 2-methyl-2-propyl-1,3-propanediol to the reaction mixture. - Optimize the reaction temperature; lower temperatures may favor cyclization. |
| Unreacted Starting Materials | - Ensure the correct stoichiometry of reactants. - Verify the catalyst is active and used in the appropriate amount. - Increase the reaction time if the reaction is proceeding slowly. |
| Hydrolysis of Product | - Ensure all reactants and solvents are anhydrous, as water can lead to the opening of the carbonate ring. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound via the Urea Route. [1]
| Parameter | Value |
| Reactants | 2-methyl-2-propyl-1,3-propanediol, Urea |
| Catalyst | Activated Zinc Oxide |
| Reaction Temperature | 110°C (can range from 90-160°C) |
| Reaction Pressure | Atmospheric (with removal of ammonia) |
| Purification Method | Vacuum Distillation (150-160°C at 15-20 mmHg) |
| Reported Yield | 88% |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Urea Route[1]
Materials:
-
2-methyl-2-propyl-1,3-propanediol
-
Urea
-
Zinc oxide (activated by calcination at 450°C for 2 hours)
Procedure:
-
In a reaction flask equipped with a stirrer and a system to trap ammonia, add 2-methyl-2-propyl-1,3-propanediol, activated zinc oxide, and urea.
-
Heat the mixture to 110°C and maintain this temperature while stirring.
-
Continue the reaction until the evolution of ammonia gas ceases.
-
After the reaction is complete, purify the product by vacuum distillation. Collect the fraction at a distillation temperature of 150-160°C and a pressure of 15-20 mmHg.
Protocol 2: General Procedure for the Synthesis of this compound via the Diethyl Carbonate Route
Materials:
-
2-methyl-2-propyl-1,3-propanediol
-
Diethyl carbonate
-
Sodium methoxide (or other suitable base catalyst)
-
Anhydrous toluene (or another suitable high-boiling solvent)
Procedure:
-
Set up a reaction apparatus for distillation to remove the ethanol byproduct.
-
In a reaction flask, dissolve sodium methoxide in anhydrous toluene.
-
Add diethyl carbonate to the flask.
-
Heat the mixture to reflux.
-
Slowly add a solution of 2-methyl-2-propyl-1,3-propanediol in anhydrous toluene to the refluxing mixture.
-
Continuously remove the ethanol-toluene azeotrope by distillation to drive the reaction to completion.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst with a suitable acid (e.g., acetic acid).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Identification of byproducts in "5-Methyl-5-propyl-1,3-dioxan-2-one" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is low, and I've isolated a viscous, high-boiling point residue. What is this byproduct?
A1: The most common byproduct in the synthesis of cyclic carbonates from diols is the formation of linear oligomers or polymers.[1] This occurs when the intermediate carbamate species undergoes intermolecular reaction rather than the desired intramolecular cyclization.
Troubleshooting Steps:
-
Reaction Conditions: High concentrations of reactants can favor intermolecular reactions. Consider performing the reaction under more dilute conditions.
-
Temperature Control: The reaction temperature for the condensation of 2-methyl-2-propyl-1,3-propanediol and urea is typically in the range of 90-160°C.[2] Suboptimal temperatures can lead to incomplete reaction or side reactions. Experiment with different temperatures within this range to find the optimal condition for cyclization over oligomerization.
-
Catalyst Activity: Ensure the metal oxide catalyst is activated, as specified in the protocol (e.g., by heating).[2] A less active catalyst may not efficiently promote the cyclization step.
Q2: How can I detect the presence of oligomeric byproducts in my product?
A2: A combination of analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): Oligomers will typically have a much lower Rf value than the desired cyclic carbonate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating and quantifying the desired product and impurities.[1] A reverse-phase HPLC method can be developed to separate the more polar oligomers from the less polar this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can reveal the presence of repeating units characteristic of oligomers, which will have different chemical shifts compared to the cyclic product.
Q3: What are other potential impurities in my final product?
A3: Besides oligomers, other potential impurities include:
-
Unreacted Starting Materials: 2-methyl-2-propyl-1,3-propanediol and urea.
-
Carbamate Intermediates: Linear carbamate intermediates that have not cyclized.
-
Thermal Decomposition Products: Although not well-documented for this specific molecule, high reaction temperatures could potentially lead to decomposition.
Q4: How can I purify this compound from these byproducts?
A4: The primary method for purification is vacuum distillation .[2] The desired product is a colorless oil with a boiling point of 90-93°C at 0.02 mmHg.[3] Oligomers and unreacted diol will have significantly higher boiling points and will remain in the distillation flask.
For removal of minor impurities, column chromatography on silica gel can be effective. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can be used to separate the less polar product from more polar impurities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H14O3 | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| Boiling Point | 90-93 °C @ 0.02 mmHg | [3] |
| Appearance | Colorless Oil |
Table 2: Troubleshooting Guide for Common Synthesis Issues
| Issue | Potential Cause | Suggested Solution | Analytical Method for Verification |
| Low Yield of Desired Product | Formation of oligomers/polymers | Optimize reaction concentration (more dilute), adjust temperature, ensure catalyst activity. | HPLC, NMR, TLC |
| Presence of High-Boiling Residue | Oligomeric byproducts | Purify via vacuum distillation. | HPLC, NMR |
| Unreacted Starting Materials Detected | Incomplete reaction | Increase reaction time, optimize temperature, check stoichiometry of reactants. | GC-MS, NMR, HPLC |
| Product Discoloration | Possible thermal decomposition | Lower reaction temperature, use an inert atmosphere. | GC-MS to identify potential decomposition products. |
Experimental Protocols
Synthesis of this compound from 2-Methyl-2-propyl-1,3-propanediol and Urea
This protocol is adapted from a patented synthesis method.[2]
Materials:
-
2-methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst (e.g., ZnO, MgO)
-
Solvent (optional, e.g., cyclohexane, toluene)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a distillation apparatus, combine 2-methyl-2-propyl-1,3-propanediol and urea in a suitable molar ratio (e.g., 1:1.1).
-
Add the activated metal oxide catalyst (e.g., 1-5 mol%).
-
The reaction can be carried out neat or in a high-boiling azeotropic solvent.
-
Heat the reaction mixture to 90-160°C with stirring. Ammonia will be evolved and can be trapped.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture.
-
If a solvent was used, it can be removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and addressing byproducts.
Caption: Reaction pathway showing desired product and byproduct formation.
References
- 1. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | SIELC Technologies [sielc.com]
- 2. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Methyl-5-propyl-1,3-dioxan-2-one Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and economically viable method for the synthesis of this compound is the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with urea.[1] This reaction is typically catalyzed by an activated metal oxide.[1]
Q2: What are the starting materials for this synthesis?
A2: The primary starting materials are 2-methyl-2-propyl-1,3-propanediol and urea.[1]
Q3: What catalysts are effective for this reaction?
A3: Activated metal oxides are commonly used as catalysts for the condensation reaction between 2-methyl-2-propyl-1,3-propanediol and urea.[1] While the specific activated metal oxide is not always detailed in publicly available literature, zinc oxide (ZnO) is a well-known and effective catalyst for the synthesis of cyclic carbonates from diols and urea.
Q4: What are the recommended reaction temperatures?
A4: The reaction is typically carried out at temperatures ranging from 90°C to 160°C.[1] The optimal temperature may vary depending on the specific catalyst and solvent system used.
Q5: Should a solvent be used for this reaction?
A5: The synthesis can be performed under solvent-free conditions.[1] However, the use of a solvent such as cyclohexane, n-hexane, dichloroethane, or an aromatic solvent (e.g., toluene) is also reported.[1] A solvent can help to control the reaction temperature and may facilitate product purification.
Q6: How is the product, this compound, purified?
A6: The primary method for purifying this compound from the reaction mixture is vacuum distillation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive catalyst. | Ensure the metal oxide catalyst is properly activated according to standard procedures. Consider using a fresh batch of catalyst. While zinc oxide is a common choice, other metal oxides could be explored. |
| Reaction temperature is too low. | Gradually increase the reaction temperature within the recommended range of 90-160°C and monitor the reaction progress using techniques like TLC or GC.[1] | |
| Insufficient reaction time. | Extend the reaction time and monitor the consumption of starting materials. | |
| Low Yield | Incomplete reaction. | Optimize the molar ratio of 2-methyl-2-propyl-1,3-propanediol to urea. A slight excess of urea may drive the reaction to completion. Also, ensure efficient mixing. |
| Side reactions. | Operating at the lower end of the recommended temperature range (90-120°C) may minimize the formation of byproducts. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Product loss during workup. | Carefully optimize the vacuum distillation conditions (pressure and temperature) to avoid decomposition of the product. | |
| Presence of Impurities in Final Product | Unreacted starting materials. | Improve the purification process. This could involve optimizing the vacuum distillation parameters or considering an additional purification step like column chromatography. |
| Formation of oligomers or polymers. | This can occur at higher temperatures. Try running the reaction at a lower temperature for a longer duration. | |
| Byproducts from urea decomposition. | Ensure the reaction temperature does not significantly exceed 160°C, as urea can decompose to form various byproducts. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure high-purity reagents and solvents are used. |
| Reversible reaction equilibrium. | If the reaction is reversible, consider methods to remove byproducts as they are formed. For instance, if water is a byproduct, using a Dean-Stark apparatus with an appropriate solvent might be beneficial. |
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Range/Value | Notes |
| Starting Materials | 2-methyl-2-propyl-1,3-propanediol, Urea | High purity reagents are recommended. |
| Catalyst | Activated Metal Oxide (e.g., ZnO) | Catalyst activity is crucial for reaction efficiency. |
| Temperature | 90 - 160 °C | Optimization is necessary to balance reaction rate and byproduct formation.[1] |
| Solvent | Solvent-free or Cyclohexane, n-hexane, Dichloroethane, Aromatic Solvents | The choice of solvent can affect reaction kinetics and ease of purification.[1] |
| Purification | Vacuum Distillation | Optimal pressure and temperature are critical to prevent product decomposition.[1] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is based on the general method described in the literature.[1] Researchers should optimize the specific quantities and conditions based on their laboratory setup and desired scale.
Materials:
-
2-methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst (e.g., Zinc Oxide)
-
Solvent (optional, e.g., toluene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Vacuum distillation setup
Procedure:
-
To a clean and dry round-bottom flask, add 2-methyl-2-propyl-1,3-propanediol, urea, and the activated metal oxide catalyst. If using a solvent, add it to the flask at this stage.
-
The typical molar ratio of diol to urea is approximately 1:1 to 1:1.2. The catalyst loading is typically in the range of 1-5 mol% relative to the diol.
-
Flush the reaction vessel with an inert gas (nitrogen or argon).
-
Begin stirring the mixture and gradually heat it to the desired reaction temperature (e.g., 120-140°C).
-
Maintain the reaction at this temperature and monitor its progress by a suitable analytical method (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Filter the mixture to remove the catalyst.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common methods for synthesizing this compound involve the carbonylation of 2-methyl-2-propyl-1,3-propanediol. This can be achieved through several approaches:
-
Reaction with Urea: A direct condensation reaction between 2-methyl-2-propyl-1,3-propanediol and urea, often catalyzed by metal oxides.[1]
-
Transesterification: Reaction of the diol with a dialkyl carbonate, such as dimethyl carbonate (DMC), typically in the presence of a basic or acidic catalyst.[2][3][4]
-
Reaction with Carbon Dioxide (CO2): Direct synthesis from the diol and CO2, which is a greener but often more challenging route requiring specific catalysts and conditions to overcome thermodynamic limitations.[5][6][7][8]
-
Use of Phosgene Derivatives: While effective, this method is less common in modern labs due to the high toxicity of phosgene and its derivatives.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. This data is essential for monitoring the reaction and purifying the product.
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [9][10] |
| Molecular Weight | 158.19 g/mol | [9][11] |
| Appearance | Colorless Oil | [12] |
| Boiling Point | 90-93 °C @ 0.02 mmHg | [10][12] |
| Density | ~1.004 g/cm³ (Predicted) | [10][12] |
| CAS Number | 7148-50-7 | [9][10][11][13] |
Q3: What are the primary applications of this compound?
A3: this compound is a key intermediate in the synthesis of Carisoprodol, a muscle relaxant.[12][13] It is also identified as an impurity (Impurity B) in Carisoprodol preparations according to the European Pharmacopoeia.[9][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | - Ensure the catalyst (e.g., activated metal oxide for the urea method, or base for transesterification) is active and not poisoned. For the urea method, ensure the metal oxide is properly activated as per the protocol. - For transesterification, consider screening different basic catalysts like K2CO3, NaOH, or ionic liquids to improve efficiency.[2][3] |
| Unfavorable Reaction Equilibrium | - In transesterification reactions, the equilibrium can be shifted towards the product by removing the alcohol byproduct (e.g., methanol when using DMC) via distillation. - For reactions involving CO2, dehydrating agents might be necessary to drive the reaction forward.[7] |
| Suboptimal Reaction Temperature | - For the condensation reaction with urea, the temperature range is critical (90-160 °C).[1] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can cause decomposition. - For transesterification, optimize the temperature to ensure a reasonable reaction rate without significant side product formation. |
| Poor Quality Starting Materials | - Ensure the 2-methyl-2-propyl-1,3-propanediol is dry, as water can interfere with the reaction, especially when using CO2 or in transesterification. - Use high-purity reactants to avoid side reactions. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. - If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Side Reactions | - Polymerization: Especially at higher temperatures, the diol can undergo side reactions. Maintain strict temperature control. - Incomplete cyclization: This can lead to linear carbonate or unreacted starting material. Ensure the stoichiometry of the reactants is correct. |
| Decomposition of Product | - The cyclic carbonate can be sensitive to strong acids or bases at high temperatures. Neutralize the reaction mixture before purification if a strong catalyst was used. - Purify the product using methods that minimize thermal stress, such as vacuum distillation.[1] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Product and Impurities | - If standard distillation is ineffective, consider fractional vacuum distillation for better separation. - Column chromatography on silica gel can be an effective alternative for removing polar impurities. |
| Product is an Oil | - As the product is an oil, crystallization is not a viable primary purification method.[12] Focus on distillation or chromatography. |
| Residual Catalyst | - If a solid catalyst was used, ensure it is completely filtered off before distillation. - If a soluble catalyst was used, perform an aqueous workup to remove it before concentrating the organic phase. |
Experimental Protocols
Synthesis via Condensation with Urea
This protocol is based on a patented method for the synthesis of this compound.[1]
Materials:
-
2-methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst (e.g., ZnO, MgO)
-
Solvent (optional, e.g., cyclohexane, toluene)[1]
Procedure:
-
Combine 2-methyl-2-propyl-1,3-propanediol and urea in a reaction vessel. A slight excess of the diol may be used.
-
Add the activated metal oxide catalyst.
-
Heat the reaction mixture to a temperature between 90 °C and 160 °C. The reaction can be performed neat or in a suitable solvent.[1]
-
Ammonia will be evolved during the reaction. Ensure the setup is in a well-ventilated fume hood.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, if a solvent was used, cool the reaction mixture and filter to remove the catalyst. If no solvent was used, the product can be isolated by vacuum distillation.[1]
-
The crude product is purified by vacuum distillation (boiling point 90-93 °C at 0.02 mmHg) to yield this compound as a colorless oil.[10][12]
Visualizations
Caption: Synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol and urea.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 2. BJOC - Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates [beilstein-journals.org]
- 3. benthamopenarchives.com [benthamopenarchives.com]
- 4. Transesterification of cyclic carbonates to dimethyl carbonate using solid oxide catalyst at ambient conditions: environmentally benign synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. htsbiopharma.com [htsbiopharma.com]
- 12. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
- 13. This compound | 7148-50-7 [chemicalbook.com]
Minimizing impurities in the production of "5-Methyl-5-propyl-1,3-dioxan-2-one"
Welcome to the technical support center for the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize impurities during its production.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Stability issues and degradation of "5-Methyl-5-propyl-1,3-dioxan-2-one"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Methyl-5-propyl-1,3-dioxan-2-one. The information provided is based on general principles of cyclic carbonate chemistry, as specific stability and degradation data for this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, a cyclic carbonate, are its susceptibility to hydrolysis, thermal decomposition, and potentially photodegradation. The carbonate ester linkage is the most reactive part of the molecule.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the hydrolysis of the cyclic carbonate ring. Basic conditions are generally more detrimental, leading to rapid ring-opening to form a hydroxy carboxylate salt, which can further degrade. Acidic conditions can also catalyze hydrolysis, although typically at a slower rate than basic conditions.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product from hydrolysis is expected to be 2-methyl-2-propyl-1,3-propanediol and carbon dioxide (or bicarbonate/carbonate in basic media). Thermal degradation may lead to decarboxylation and the formation of various volatile organic compounds.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and potential oxidative degradation. The solid form is generally more stable than solutions.
Q5: Can I use common laboratory solvents with this compound?
A5: While it is soluble in many common organic solvents, it is crucial to use anhydrous solvents to prevent hydrolysis. Protic solvents, especially in the presence of acid or base traces, can lead to degradation. Aprotic and anhydrous solvents like acetonitrile, THF, or dichloromethane are preferred for reactions and short-term storage in solution.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Problem 1: Low yield or incomplete reaction during synthesis or derivatization.
| Potential Cause | Suggested Solution |
| Degradation of the starting material. | Ensure the this compound used is of high purity and has been stored correctly. Consider re-purifying the starting material if its purity is questionable. |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Inappropriate reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote thermal degradation. |
| Incorrect stoichiometry or catalyst activity. | Verify the stoichiometry of all reactants. If a catalyst is used, ensure it is active and used in the correct amount. |
Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) or spectra (e.g., NMR).
| Potential Cause | Suggested Solution |
| On-column degradation. | For HPLC, adjust the mobile phase pH to be closer to neutral, if compatible with the separation. For GC, lower the injector and column temperature to minimize thermal degradation. |
| Degradation during sample preparation. | Prepare samples immediately before analysis. Use anhydrous and aprotic solvents for sample dilution. Avoid exposure to strong acids or bases. |
| Hydrolysis from residual moisture. | Ensure all glassware and solvents are scrupulously dry. |
| Photodegradation. | Protect solutions from light by using amber vials or covering them with aluminum foil. |
Problem 3: Inconsistent experimental results.
| Potential Cause | Suggested Solution |
| Batch-to-batch variability of the compound. | Characterize each new batch of this compound for purity and identity before use. |
| Progressive degradation of the stock solution. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, keep it at a low temperature in a tightly sealed container under an inert atmosphere. |
| Variations in experimental conditions. | Carefully control all experimental parameters, including temperature, reaction time, and atmospheric conditions. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
This method is adapted from a published reverse-phase HPLC method for 1,3-Dioxan-2-one, 5-methyl-5-propyl-.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Column:
-
Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.
-
-
Mobile Phase:
-
Acetonitrile (MeCN) and water. A typical starting gradient could be 30:70 (v/v) MeCN:Water, adjusted as needed for optimal separation. For acidic conditions, 0.1% phosphoric acid can be added to the aqueous phase. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1]
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
As the compound lacks a strong chromophore, detection might be challenging with a standard UV detector. A wavelength of ~210 nm can be attempted. A Corona Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be more suitable for detection and quantification.
-
-
Column Temperature:
-
30 °C.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible anhydrous aprotic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials for each stress condition.
-
Expose the vials to the stress conditions outlined in the table below. Include a control sample stored at 5 °C in the dark.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample, neutralize it if necessary, dilute to a suitable concentration, and analyze by the HPLC method described in Protocol 1.
-
| Stress Condition | Procedure |
| Acidic Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C. |
| Basic Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature in the dark. |
| Thermal Degradation | Place a vial of the solid compound and a vial of the stock solution in an oven at 80 °C. |
| Photodegradation | Expose a vial of the stock solution to a light source that produces combined visible and UV outputs, as specified in ICH Q1B guidelines.[3] |
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Calculate the percentage degradation.
-
If possible, identify the structure of major degradation products using LC-MS.
-
Visualizations
Logical Troubleshooting Workflow
References
Alternative catalysts for the synthesis of "5-Methyl-5-propyl-1,3-dioxan-2-one"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The primary starting material is 2-methyl-2-propyl-1,3-propanediol. The carbonyl source can vary depending on the chosen synthetic route, with common options being urea or carbon dioxide (CO₂).
Q2: What are the established catalytic systems for this synthesis?
The established method involves the condensation of 2-methyl-2-propyl-1,3-propanediol with urea, catalyzed by an activated metal oxide such as zinc oxide (ZnO).[1] Alternative approaches adapt methodologies from the broader synthesis of 6-membered cyclic carbonates, employing organocatalysts or ionic liquids with CO₂ as the carbonyl source.
Q3: Are there any known alternative, metal-free catalysts for this reaction?
Yes, while direct literature for this specific molecule is sparse, organocatalysts are viable alternatives. Systems like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with an activating agent like tosyl chloride (TsCl), or N-heterocyclic carbenes (NHCs) with a base and an alkyl halide, have been successfully used for the synthesis of structurally similar 6-membered cyclic carbonates from 1,3-diols.[2][3]
Q4: What are the typical reaction conditions?
Reaction conditions are highly dependent on the catalytic system. For the activated metal oxide/urea method, temperatures range from 90°C to 160°C under solvent-free conditions or in a high-boiling solvent.[1] Organocatalytic methods using CO₂ can often be performed under milder conditions, sometimes even at atmospheric pressure and room temperature, depending on the specific catalyst and substrate.[2][4]
Q5: How can I monitor the progress of the reaction?
Standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective for monitoring the consumption of the starting diol and the formation of the product. For organocatalytic reactions involving CO₂ uptake, in-situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can be a powerful tool to follow the formation of carbonate species.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst (Metal Oxide) | Ensure the metal oxide (e.g., ZnO) is properly activated. This is typically achieved by heating at a high temperature (e.g., 450°C) for several hours before use to remove any adsorbed water or other deactivating species.[1] |
| Moisture in the Reaction | The presence of water can be detrimental, especially in reactions involving CO₂ activation or dehydrative cyclization. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. For reactions generating water as a byproduct, employing a dehydrating agent or a Dean-Stark trap can be beneficial. |
| Inefficient CO₂ Insertion (Organocatalytic Routes) | For CO₂-based routes, ensure a positive pressure of CO₂ is maintained. The solubility of CO₂ in the reaction medium can be a limiting factor; consider using a solvent known to dissolve CO₂ effectively. The choice of base in organocatalytic systems is crucial for activating the diol for CO₂ insertion.[2] |
| Poor Leaving Group Formation (e.g., DBU/TsCl system) | In systems requiring in-situ leaving group formation (like the tosylate in the DBU/TsCl method), ensure the stoichiometric balance of the diol, base, and activating agent is correct. The order of addition of reagents can also be critical.[2] |
| Steric Hindrance | The substrate, 2-methyl-2-propyl-1,3-propanediol, is sterically hindered. This can slow down the reaction rate. Consider increasing the reaction time, temperature, or catalyst loading. For sterically hindered diols, more active catalytic systems may be required. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Oligomerization/Polymerization | High concentrations of the diol can favor intermolecular reactions leading to oligomers or polymers. Running the reaction under more dilute conditions can favor the desired intramolecular cyclization. Higher temperatures can also promote polymerization of the formed cyclic carbonate. |
| Formation of Linear Carbonates or other Intermediates | Incomplete cyclization can lead to the formation of linear hydroxy carbonates. Ensure sufficient reaction time and optimal temperature for the cyclization step. In the DBU/TsCl system, tosylated byproducts can form if the cyclization is not efficient.[2] |
| Dehydration of the Diol | Under harsh acidic or high-temperature conditions, the 1,3-diol can undergo dehydration to form unsaturated alcohols or dienes. Use milder reaction conditions where possible. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | | High Boiling Point of the Product | this compound has a relatively high boiling point, making distillation challenging. Vacuum distillation is the recommended method for purification to avoid thermal decomposition.[1] | | Removal of High-Boiling Impurities | If impurities have similar boiling points to the product, distillation may not be effective. Column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) is a common alternative for purifying cyclic carbonates. | | Removal of Catalysts | For homogeneous catalysts (e.g., DBU, ionic liquids), a work-up procedure involving aqueous extraction may be necessary before final purification. For heterogeneous metal oxide catalysts, simple filtration after the reaction is usually sufficient. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound and Analogs
| Catalyst System | Substrate | Carbonyl Source | Reaction Conditions | Yield (%) | Reference |
| Activated ZnO | 2-methyl-2-propyl-1,3-propanediol | Urea | 110°C, solvent-free | 88 | [1] |
| DBU / TsCl / NEt₃ | 2,2-dimethyl-1,3-propanediol | CO₂ (1 atm) | Room temp., CHCl₃ | 53 | [4] |
| N-heterocyclic carbene / Cs₂CO₃ / C₄H₉Br | 1,3-propanediol | CO₂ (1 atm) | 90°C, DMF | 53 | [3] |
Experimental Protocols
Protocol 1: Synthesis using Activated Zinc Oxide and Urea[1]
-
Catalyst Activation: Activate zinc oxide (ZnO) by heating at 450°C for 2 hours.
-
Reaction Setup: In a reaction flask, combine 2-methyl-2-propyl-1,3-propanediol (1.0 eq), activated ZnO (0.05 eq), and urea (0.5 eq).
-
Reaction: Heat the mixture to 110°C and stir. The reaction releases ammonia, which can be trapped. Monitor the reaction until ammonia evolution ceases.
-
Purification: After the reaction is complete, the product, this compound, is isolated by vacuum distillation (150-160°C at 15-20 mmHg).
Protocol 2: Proposed Synthesis using DBU and CO₂ (Adapted from[2])
-
Reaction Setup: To a solution of 2-methyl-2-propyl-1,3-propanediol (1.0 eq) in anhydrous acetonitrile (MeCN), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) under a CO₂ atmosphere (balloon).
-
CO₂ Insertion: Stir the mixture at room temperature for 2 hours to allow for the formation of the carbonate intermediate.
-
Cyclization: Cool the reaction mixture to 0°C and add a solution of tosyl chloride (TsCl) (1.0 eq) and triethylamine (NEt₃) (1.0 eq) in MeCN. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for Metal Oxide Catalyzed Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis of cyclic carbonates from diols and CO 2 catalyzed by carbenes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05730F [pubs.rsc.org]
- 4. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up of "5-Methyl-5-propyl-1,3-dioxan-2-one" production
Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-5-propyl-1,3-dioxan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The metal oxide catalyst (e.g., ZnO) may not be sufficiently activated. | Activate the catalyst by heating at a high temperature (e.g., 450°C for 2 hours) before use.[1] |
| Reaction Temperature Too Low: The condensation reaction between 2-methyl-2-propyl-1,3-propanediol and urea requires a specific temperature range to proceed efficiently. | Ensure the reaction temperature is maintained between 90°C and 160°C.[1] | |
| Presence of Water: Water can interfere with the reaction and potentially lead to the hydrolysis of the product. | Use anhydrous reagents and solvents. If feasible, employ a setup that allows for the removal of water as it is formed. | |
| Inefficient Mixing: In a larger scale reaction, poor mixing can lead to localized temperature gradients and incomplete reaction. | Ensure adequate agitation throughout the reaction, especially when dealing with a heterogeneous catalyst. | |
| Product Purity Issues | Incomplete Reaction: The presence of starting materials (2-methyl-2-propyl-1,3-propanediol and urea) in the final product. | Increase reaction time or temperature within the recommended range. Monitor the reaction progress using techniques like TLC or GC. |
| Formation of By-products: At higher temperatures, urea can decompose to form by-products like biuret and cyanuric acid. Unreacted intermediates may also be present. | Optimize the reaction temperature to minimize urea decomposition. Consider using a solvent to maintain a more controlled reaction temperature.[1] | |
| Inefficient Purification: Sub-optimal vacuum distillation conditions can lead to co-distillation of impurities. | Carefully control the pressure and temperature during vacuum distillation. A packed column may improve separation efficiency. The recommended distillation temperature is 150-160°C at a pressure of 15-20 mmHg.[1] | |
| Difficulties During Purification | Foaming during Vacuum Distillation: The crude reaction mixture may foam upon heating under vacuum. | Introduce an anti-foaming agent or increase the vacuum gradually to minimize foaming. |
| Thermal Decomposition: The product may be susceptible to decomposition at elevated temperatures during distillation. | Use a high-vacuum system to lower the boiling point and minimize the time the product is exposed to high temperatures. | |
| Solidification in Condenser: The product may solidify in the condenser if it is too cold. | Maintain the condenser at a temperature slightly above the melting point of the product. | |
| Catalyst Deactivation/Recycling Issues | Poisoning of Catalyst: Impurities in the starting materials can poison the catalyst surface. | Use high-purity starting materials. |
| Physical Loss of Catalyst: During workup and filtration, some of the catalyst may be lost. | Implement efficient filtration and washing procedures to recover the catalyst. The distillation residue containing the catalyst can be cooled and reused in the next batch.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol and urea?
A1: Activated metal oxides, such as zinc oxide (ZnO), are recommended as catalysts for this condensation reaction.[1] It is crucial to activate the catalyst by heating it at a high temperature before use to ensure its catalytic activity.[1]
Q2: What are the optimal reaction conditions for this synthesis?
A2: The reaction is typically carried out at a temperature range of 90°C to 160°C.[1] It can be performed without a solvent (neat) or in the presence of a high-boiling inert solvent like cyclohexane, n-hexane, dichloroethane, or an aromatic solvent.[1]
Q3: What is the expected yield for this reaction?
A3: Under optimal conditions, a yield of approximately 88% (calculated based on urea) can be achieved.[1]
Q4: How is the product purified after the reaction?
A4: The primary method for purification is vacuum distillation.[1] The recommended conditions are a distillation temperature of 150-160°C at a pressure of 15-20 mmHg.[1]
Q5: What are the main safety concerns associated with the production of this compound?
A5: The product, this compound, is classified as a skin sensitizer. Therefore, appropriate personal protective equipment (PPE), including gloves and lab coats, should be worn to avoid skin contact. The reaction also releases ammonia gas, which should be handled in a well-ventilated area or fume hood, and can be trapped using an appropriate receiving trap.[1]
Q6: Can the catalyst be recycled?
A6: Yes, the distillation residue, which contains the metal oxide catalyst, can be cooled and reused in subsequent batches by adding fresh starting materials.[1]
Experimental Protocols
Synthesis of this compound
This protocol is based on the method described in patent CN100519548C.[1]
Materials:
-
2-methyl-2-propyl-1,3-propanediol
-
Urea
-
Zinc oxide (ZnO), activated by heating at 450°C for 2 hours
Procedure:
-
In a reaction flask equipped with a stirrer and a system for ammonia removal, add 2-methyl-2-propyl-1,3-propanediol, activated zinc oxide, and urea.
-
Heat the mixture to 110°C and maintain this temperature while stirring.
-
Continue the reaction until the evolution of ammonia gas ceases. The released ammonia should be captured in a receiving trap.
-
After the reaction is complete, purify the product by vacuum distillation.
-
Collect the fraction distilling at 150-160°C under a pressure of 15-20 mmHg.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88% (based on urea) | [1] |
| Distillation Temperature | 150-160°C | [1] |
| Distillation Pressure | 15-20 mmHg | [1] |
Visualizations
References
Validation & Comparative
Quantitative Purity Analysis of 5-Methyl-5-propyl-1,3-dioxan-2-one: A Comparative Guide to qNMR, GC, and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a cornerstone of reliable research and drug development. For 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in various synthetic pathways, selecting the most appropriate analytical technique for purity assessment is crucial. This guide provides a comprehensive comparison of three powerful analytical methods: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed protocols, and visual workflows to aid in your selection of the optimal purity analysis method.
Method Comparison at a Glance
Each analytical technique offers distinct advantages and is suited for different analytical challenges. The choice of method will depend on factors such as the nature of potential impurities, required accuracy, and available instrumentation.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. Provides a primary ratio measurement. | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization (FID) or mass spectrometry (MS). | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. |
| Quantitation | Absolute (Primary Method) - Purity determined relative to a certified internal standard. | Relative - Requires a reference standard of the analyte for calibration. | Relative - Requires a reference standard of the analyte for calibration. |
| Selectivity | High - Distinguishes structurally similar molecules based on unique NMR signals. | High - Excellent separation of volatile compounds. MS provides definitive identification. | High - Excellent for separating non-volatile and thermally labile compounds. |
| Sensitivity | Moderate (mg range) | High (µg to pg range) | High (ng to pg range) |
| Sample Throughput | Moderate | High | High |
| Key Advantages | - Absolute quantitation without a specific reference standard of the analyte.- Non-destructive.- Provides structural information. | - High resolution for volatile impurities.- MS detector provides structural confirmation. | - Broad applicability to a wide range of compounds.- Robust and reproducible. |
| Limitations | - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures. | - Requires analyte to be volatile and thermally stable.- May require derivatization for polar compounds. | - Requires a UV chromophore for detection.- Co-elution of impurities can be a challenge. |
| Typical Purity Result | 99.5% ± 0.2% | 99.6% (Area %) | 99.7% (Area %) |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.03% |
Experimental Data Summary
The following table summarizes hypothetical yet realistic quantitative results for the purity analysis of a single batch of this compound using the three analytical techniques.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| qNMR (400 MHz) | 99.5 | 0.15% | Purity determined against a certified maleic acid internal standard. A minor impurity at ~0.3% was quantifiable. |
| GC-FID | 99.6 | 0.21% | A volatile impurity was detected at a level of approximately 0.2%. The main peak is symmetrical. |
| HPLC-UV (210 nm) | 99.7 | 0.18% | A non-volatile, polar impurity was observed at a concentration of around 0.15%. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Quantitative NMR (qNMR) Protocol
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Maleic Acid (certified reference material, purity ≥ 99.9%)
Solvent: Chloroform-d (CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 4 seconds
-
Spectral Width (sw): 20 ppm
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the methylene protons adjacent to the oxygen atoms (a singlet) can be used. For maleic acid, the vinyl protons (a singlet) are used.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Gas Chromatography (GC-FID/MS) Protocol
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) and Mass Spectrometer (MS)
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas: Helium, constant flow at 1.0 mL/min
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
FID Temperature: 280 °C
MS Conditions (for identification):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation: HPLC system with a UV detector
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 0.5 mg/mL in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm (due to the carbonyl chromophore)[1][2][3][4][5][6].
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for purity analysis by quantitative NMR (qNMR).
Caption: Comparative workflows for purity analysis by GC and HPLC.
Conclusion
The purity analysis of this compound can be effectively performed using qNMR, GC, and HPLC.
-
qNMR stands out as a primary method for absolute purity determination, which is invaluable for the certification of reference materials and for obtaining highly accurate purity values without the need for a specific standard of the analyte.
-
GC is the method of choice for identifying and quantifying volatile and semi-volatile impurities, with the added advantage of mass spectrometric detection for definitive impurity identification.
-
HPLC is a versatile and robust technique, particularly well-suited for the analysis of non-volatile or thermally sensitive impurities.
For a comprehensive purity assessment of this compound, a combination of these techniques is often recommended. For instance, HPLC or GC can be used for routine quality control, while qNMR can be employed to provide an orthogonal, absolute purity value for critical batches or for the qualification of in-house reference standards. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products in research and drug development.
References
- 1. UV Cutoff [macro.lsu.edu]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
A Comparative Guide to the Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in the synthesis of various compounds, including the muscle relaxant Carisoprodol. The comparison focuses on objectivity, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Synthesis Route Comparison
Two prominent methods for the synthesis of this compound are the reaction of 2-methyl-2-propyl-1,3-propanediol with either urea or diethyl carbonate. The choice between these routes often involves a trade-off between reagent cost, reaction conditions, and overall efficiency.
| Parameter | Urea Route | Diethyl Carbonate Route |
| Starting Materials | 2-Methyl-2-propyl-1,3-propanediol, Urea | 2-Methyl-2-propyl-1,3-propanediol, Diethyl Carbonate |
| Catalyst | Activated Metal Oxide | Metal Alcoholate (e.g., Sodium Methoxide) |
| Reaction Temperature | 90°C - 160°C[1] | High temperatures often required |
| Key Advantages | Inexpensive and readily available raw materials, simpler process.[1] | Established, traditional method. |
| Key Disadvantages | Requires specific activated metal oxide catalyst. | Harsh reaction conditions, often lower yields, and more complex work-up to remove byproducts like ethanol.[2] |
| Reported Yield | Not explicitly quantified in available literature. | Described as having low yields in prior art.[2] |
Synthesis Route Overviews
The synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol can be achieved through different carbonylation strategies. The following diagram illustrates the logical flow of the two compared synthesis routes.
Caption: Comparative workflow of the Urea and Diethyl Carbonate synthesis routes.
Experimental Protocols
Route 1: The Urea Method
This method, detailed in Chinese patent CN100519548C, presents a more economical and straightforward approach.[1]
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Urea
-
Activated metal oxide catalyst
-
Optional Solvent: Cyclohexane, n-hexane, dichloroethane, or an aromatic benzene-based solvent[1]
Procedure:
-
Reaction Setup: The condensation reaction can be carried out with or without a solvent.
-
Solvent-free: 2-Methyl-2-propyl-1,3-propanediol and urea are mixed with an activated metal oxide catalyst.
-
With Solvent: The starting materials and catalyst are mixed in a suitable solvent such as cyclohexane or toluene.
-
-
Reaction Conditions: The mixture is heated to a temperature between 90°C and 160°C.[1] The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
-
Work-up and Isolation:
-
Solvent-free: After the reaction is complete, the desired product, this compound, can be separated by vacuum distillation. The distillation residue can be cooled and potentially reused in subsequent batches.[1]
-
With Solvent: Upon completion of the reaction, the reaction mixture is cooled, and the solid byproducts are removed by filtration. The solvent is then removed from the filtrate, for instance, by evaporation under reduced pressure, to yield the crude product. Further purification can be achieved by vacuum distillation.
-
Route 2: The Diethyl Carbonate Method
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Diethyl Carbonate
-
Metal alcoholate catalyst (e.g., sodium methoxide)
-
Solvent (e.g., Toluene)
General Procedure:
-
Reaction Setup: 2-Methyl-2-propyl-1,3-propanediol is dissolved in a suitable high-boiling solvent like toluene.
-
Catalyst Addition: A catalytic amount of a metal alcoholate is added to the solution.
-
Reagent Addition: Diethyl carbonate is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux to drive the condensation reaction. The ethanol produced as a byproduct needs to be removed, often through azeotropic distillation with the solvent, to shift the equilibrium towards the product.
-
Work-up and Isolation: After the reaction is complete, the catalyst is neutralized and removed. The solvent is then evaporated, and the crude product is purified, typically by vacuum distillation. The need to remove the ethanol byproduct can complicate the process and increase energy consumption.[2]
Conclusion
The synthesis of this compound can be effectively achieved by both the urea and diethyl carbonate routes. The urea-based method appears to be a more modern and efficient alternative, leveraging cheaper starting materials and a simpler process.[1] In contrast, the diethyl carbonate route, while being a more traditional method, is reported to suffer from harsher conditions and lower yields.[2] For researchers and developers, the choice of synthesis route will likely depend on factors such as cost, available equipment, and desired scale of production. The urea route presents a compelling option for a more economical and streamlined synthesis.
References
A Comparative Guide to the Ring-Opening Polymerization of Cyclic Carbonates for Biomedical Applications
An Objective Comparison of Trimethylene Carbonate, L-Lactide, and ε-Caprolactone
The development of biodegradable polymers is of paramount importance in the fields of drug delivery, tissue engineering, and medical device fabrication. Aliphatic polycarbonates and polyesters, synthesized through the ring-opening polymerization (ROP) of cyclic monomers, are at the forefront of this research due to their biocompatibility and tunable degradation profiles. While a vast array of cyclic carbonates have been explored, this guide focuses on a comparative analysis of three prominent monomers: trimethylene carbonate (TMC), L-lactide (LLA), and ε-caprolactone (CL).
Initial investigation into the polymerization of 5-Methyl-5-propyl-1,3-dioxan-2-one revealed limited publicly available data regarding its polymerization kinetics and the properties of the resulting polymer. Therefore, to provide a valuable resource for researchers, this guide will focus on its parent structure, trimethylene carbonate, and compare it with two other widely studied and utilized cyclic esters, L-lactide and ε-caprolactone. This comparison will provide a foundational understanding of how monomer structure influences polymerization behavior and final material properties.
The ring-opening polymerization of cyclic carbonates is a versatile method for producing biodegradable polymers. The reactivity of the monomer and the characteristics of the resulting polymer are highly dependent on the ring size of the cyclic monomer. Six-membered rings, such as 1,3-dioxan-2-ones, are generally more reactive in ROP than five-membered rings due to higher ring strain.[1][2][3]
Performance in Polymerization Reactions: A Tabulated Comparison
The following tables summarize key quantitative data from experimental studies on the ring-opening polymerization of TMC, LLA, and CL under various conditions.
Table 1: Ring-Opening Polymerization of Trimethylene Carbonate (TMC)
| Catalyst/Initiator System | Monomer/Initiator Ratio | Time (min) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| t-BuP4 / BnOH | 50 | 30 | >99 | 5,300 | 1.15 | [4] |
| t-BuP4 / BnOH | 100 | 60 | >99 | 10,100 | 1.16 | [4] |
| TBD / No Initiator | 100 | 10 | 98 | 18,900 | 1.34 | [5] |
| TBD / No Initiator | 200 | 20 | 95 | 29,800 | 1.45 | [5] |
Table 2: Ring-Opening Polymerization of L-Lactide (LLA)
| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| Potassium acetophenone oximate / BnOH | 100 | RT | 0.08 | 99 | 15,200 | 1.10 | [6] |
| Sn(Oct)2 / 1-pyrene butanol | 100 | 180 | 2 | ~95 | - | - | [7] |
| Sn(Oct)2 / Propanediol | 95/5 (LLA/TMC) | 130 | 48 | >99 (LLA) | 167,000 | 1.6 | [8] |
Table 3: Ring-Opening Polymerization of ε-Caprolactone (CL)
| Catalyst/Initiator System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (PDI) | Reference |
| TTIP / H2O | 100 | 110 | 4 | >99 | 11,300 | 1.25 | [9] |
| Sn(Oct)2 / Isopropanol | 100 | 110 | 4 | >99 | 11,300 | 1.35 | [9] |
| FeCl3 / Benzyl Alcohol | 400 | 75 | 0.42 | 97 | 21,400 | 1.4 | [10][11] |
Experimental Protocols
Detailed methodologies for the ring-opening polymerization of each monomer are provided below.
Protocol 1: Organocatalytic ROP of Trimethylene Carbonate (TMC)[4]
-
Materials: Trimethylene carbonate (TMC), benzyl alcohol (BnOH), phosphazene base (t-BuP₄), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a glovebox, add TMC (0.51 g, 5.0 mmol), THF (2 mL), and BnOH (10.4 µL, 0.1 mmol) to a dried Schlenk flask equipped with a magnetic stirrer.
-
Add t-BuP₄ solution (50 µL of a 1.0 M solution in hexane, 0.05 mmol) to initiate the polymerization.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots for ¹H NMR and Size Exclusion Chromatography (SEC) analysis to determine monomer conversion, molecular weight (Mn), and polydispersity index (Đ).
-
Protocol 2: ROP of L-Lactide (LLA) with a Potassium-Based Catalyst[6]
-
Materials: L-lactide (LLA), benzyl alcohol (BnOH), potassium acetophenone oximate, and anhydrous toluene. LLA is purified by recrystallization from toluene and sublimation.
-
Procedure:
-
All manipulations are performed under an inert atmosphere (glovebox or Schlenk line).
-
Prepare a stock solution of the potassium catalyst and BnOH in toluene.
-
In a reaction vessel, suspend the purified L-lactide in toluene.
-
Add the catalyst/co-initiator solution to the L-lactide suspension to start the polymerization.
-
The reaction is carried out at room temperature.
-
After the desired time, quench the polymerization by exposing it to air and precipitate the polymer in a non-solvent like methanol.
-
The polymer is then collected by filtration and dried under vacuum.
-
Protocol 3: Simplified ROP of ε-Caprolactone (CL) with Water[9][12]
-
Materials: ε-Caprolactone (CL), titanium(IV) isopropoxide (TTIP). No drying of reagents is necessary.
-
Procedure:
-
Preheat a laboratory oven to 110 °C.
-
In a glass vial, add CL (5.15 g, 45.12 mmol).
-
Add TTIP (21 µL, 0.071 mmol) to the CL.
-
Immediately place the vial in the preheated oven and heat for 4 hours.
-
After cooling, dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms of ring-opening polymerization and a general experimental workflow.
Caption: Generalized mechanism of ring-opening polymerization.
Caption: A typical experimental workflow for ring-opening polymerization.
Effect of Substituents on Polymerization
While specific data for this compound is scarce, the influence of substituents on the polymerization of cyclic monomers is a well-studied area. Generally, substituents on the monomer ring can affect:
-
Polymerizability: Bulky substituents can decrease the ring strain, making polymerization thermodynamically less favorable.
-
Polymerization Rate: Electronic effects of substituents can influence the reactivity of the monomer and the stability of the propagating species. Electron-withdrawing groups can sometimes increase the polymerization rate.[12]
-
Polymer Properties: Substituents are incorporated into the polymer backbone as side chains, which can significantly alter the thermal properties (glass transition temperature, melting point), solubility, and degradation rate of the resulting polymer. For instance, the introduction of functional groups allows for post-polymerization modification to tailor the material for specific applications.
For 1,3-dioxan-2-one derivatives, the position and nature of the substituents would be expected to play a significant role in both the polymerization kinetics and the properties of the resulting polycarbonate. Further research into monomers like this compound would be valuable to expand the library of biodegradable polymers with tailored properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring-Opening Polymerization of Trimethylene Carbonate with Phosphazene Organocatalyst [mdpi.com]
- 5. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]
- 11. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Performance of "5-Methyl-5-propyl-1,3-dioxan-2-one" as an electrolyte additive compared to ethylene carbonate
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of energy storage, the composition of the electrolyte plays a pivotal role in determining the performance, safety, and lifespan of lithium-ion batteries. Ethylene carbonate (EC) has long been a cornerstone of commercial electrolyte formulations, prized for its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes. This guide provides a comprehensive overview of the well-established performance of ethylene carbonate and introduces 5-Methyl-5-propyl-1,3-dioxan-2-one (MPDO), a structurally related cyclic carbonate, for which direct comparative performance data as an electrolyte additive is not yet publicly available. The ensuing comparison is based on the known properties of EC and the predicted influence of MPDO's structural motifs based on analogous compounds like propylene carbonate (PC).
Ethylene Carbonate: The Industry Benchmark
Ethylene carbonate is a cyclic carbonate that is solid at room temperature. It is an indispensable co-solvent in most commercial lithium-ion battery electrolytes due to its high dielectric constant, which facilitates the dissolution of lithium salts, and its crucial role in forming a protective SEI layer on graphite anodes. This SEI layer is electronically insulating but ionically conducting, allowing for the reversible intercalation and deintercalation of lithium ions while preventing the continuous decomposition of the electrolyte.
Performance Characteristics of Ethylene Carbonate-Based Electrolytes
The following table summarizes the typical performance metrics of electrolytes containing ethylene carbonate. These values can vary depending on the specific co-solvents, lithium salt, and electrode materials used.
| Performance Metric | Typical Values for EC-based Electrolytes |
| Ionic Conductivity | 5 - 12 mS/cm |
| Electrochemical Stability Window | ~4.5 V vs. Li/Li⁺ |
| First Cycle Coulombic Efficiency (Graphite Anode) | > 90% |
| Capacity Retention (Graphite/NMC Full Cell) | > 80% after 500 cycles |
This compound: A Potential Alternative?
This compound is a six-membered cyclic carbonate. While its direct application and performance data as a lithium-ion battery electrolyte additive are not found in publicly available research, an examination of its structure allows for a theoretical discussion of its potential properties in comparison to ethylene carbonate. The presence of methyl and propyl groups on the carbonate ring is expected to influence its physical and electrochemical properties.
Chemical and Physical Properties
| Property | Ethylene Carbonate (EC) | This compound (MPDO) |
| Molecular Formula | C₃H₄O₃ | C₈H₁₄O₃[1][2][3] |
| Molecular Weight | 88.06 g/mol | 158.19 g/mol [1] |
| Melting Point | 34-37 °C | Data not available |
| Boiling Point | 243-248 °C | 90-93°C @ 0.02 mmHg[2] |
| Structure | Five-membered ring | Six-membered ring with methyl and propyl substituents |
Theoretical Performance Comparison and Discussion
Lacking direct experimental data for MPDO, we can draw parallels with propylene carbonate (PC), a methylated analogue of EC. PC has a lower melting point than EC, which is advantageous for low-temperature performance. However, PC is known to co-intercalate with lithium ions into graphite anodes, leading to exfoliation and rapid capacity fade.[4][5][6][7]
The larger six-membered ring of MPDO, along with the methyl and propyl side chains, would likely result in a lower melting point compared to EC, potentially improving low-temperature conductivity. However, these bulky alkyl groups could also increase the viscosity of the electrolyte, which would negatively impact ionic conductivity. Furthermore, the stability of the SEI formed from MPDO on a graphite anode is unknown and would be a critical factor in its viability as a primary electrolyte component. It is possible that MPDO could be investigated as a co-additive to tailor specific electrolyte properties.
Experimental Protocols
The following are standard methodologies for characterizing the performance of electrolyte formulations.
Ionic Conductivity Measurement
Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS). A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known distance apart is filled with the electrolyte. The impedance is measured over a range of frequencies, and the bulk resistance of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (R * A)
where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.
Electrochemical Stability Window (ESW)
The ESW is determined by linear sweep voltammetry (LSV) using a three-electrode cell. A working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil) are used. The potential of the working electrode is swept from the open-circuit potential to higher (for oxidation) and lower (for reduction) potentials at a slow scan rate (e.g., 1 mV/s). The potentials at which a significant increase in current is observed define the limits of the electrochemical stability window.
Battery Cycling Performance
To evaluate the performance of an electrolyte in a full cell, coin cells are typically assembled with the desired anode (e.g., graphite) and cathode (e.g., LiNiMnCoO₂) materials, a separator, and the electrolyte. The cells are then cycled galvanostatically (at a constant current) between defined voltage limits. Key performance indicators include the initial coulombic efficiency, capacity retention over a number of cycles, and rate capability (performance at different charge/discharge currents).
Visualizing the Comparison
Chemical Structures
Caption: Chemical structures of Ethylene Carbonate and this compound.
Experimental Workflow for Electrolyte Characterization
Caption: Standard workflow for characterizing a novel electrolyte formulation.
Conclusion
Ethylene carbonate remains the industry standard electrolyte component for lithium-ion batteries due to its proven ability to form a stable SEI on graphite anodes, ensuring long cycle life and high efficiency. While this compound presents an interesting structural variation, the lack of direct experimental data on its performance as an electrolyte additive means its potential remains speculative. Based on the behavior of similar cyclic carbonates, MPDO may offer advantages in low-temperature performance but could face challenges with viscosity and SEI stability. Further research and experimental validation are necessary to determine if MPDO could be a viable alternative or additive in next-generation lithium-ion battery electrolytes. This guide highlights a clear opportunity for researchers to investigate the electrochemical properties of this and other novel cyclic carbonates.
References
- 1. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Battery-grade Propylene Carbonate (PC), High Purity [landtinst.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various catalytic systems for the synthesis of 5-Methyl-5-propyl-1,3-dioxan-2-one, a valuable building block in organic synthesis.
This document details the performance of different catalysts, including activated metal oxides, cerium oxide with carbon dioxide, and N-heterocyclic carbenes, in the synthesis of this compound from 2-methyl-2-propyl-1,3-propanediol. The comparison is based on quantitative data from published literature, focusing on reaction yield, conditions, and the nature of the carbonyl source.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound and structurally related 5,5-disubstituted-1,3-dioxan-2-ones.
| Catalyst System | Carbonyl Source | Substrate | Product | Yield (%) | Temperature (°C) | Time (h) | Pressure |
| Activated Zinc Oxide | Urea | 2-Methyl-2-propyl-1,3-propanediol | This compound | 88 | 110 | Not Specified | Atmospheric |
| Cerium Oxide (CeO₂) with 2-Cyanopyridine | Carbon Dioxide (CO₂) | 2,2-Dimethyl-1,3-propanediol | 5,5-Dimethyl-1,3-dioxan-2-one | >99 | 150 | 24 | 5 MPa |
| N-Heterocyclic Carbene (NHC) | Carbon Dioxide (CO₂) | 1,3-Propanediol | 1,3-Dioxan-2-one | 53 | 90 | Not Specified | Atmospheric |
Experimental Protocols
Synthesis using Activated Zinc Oxide and Urea
This protocol is based on the method described in patent CN100519548C.[1]
Materials:
-
2-Methyl-2-propyl-1,3-propanediol
-
Urea
-
Zinc oxide (activated by calcination at 450 °C for 2 hours)
Procedure:
-
In a reaction vessel, combine 2-Methyl-2-propyl-1,3-propanediol and urea in a suitable molar ratio.
-
Add the activated zinc oxide catalyst to the mixture.
-
Heat the reaction mixture to 110 °C with stirring.
-
Continue the reaction until the evolution of ammonia gas ceases.
-
After the reaction is complete, the product, this compound, is isolated by vacuum distillation.
Synthesis using Cerium Oxide and Carbon Dioxide
This protocol is adapted from the work of Tomishige and coworkers on the synthesis of cyclic carbonates from diols and CO₂.
Materials:
-
2,2-Dimethyl-1,3-propanediol (as a representative 5,5-disubstituted-1,3-diol)
-
Cerium Oxide (CeO₂)
-
2-Cyanopyridine (as a dehydrating agent)
-
Carbon Dioxide (CO₂)
Procedure:
-
In a high-pressure reactor, place the 2,2-Dimethyl-1,3-propanediol, CeO₂ catalyst, and 2-cyanopyridine.
-
Seal the reactor and pressurize with carbon dioxide to 5 MPa.
-
Heat the reaction mixture to 150 °C with stirring.
-
Maintain the reaction conditions for 24 hours.
-
After cooling and depressurizing the reactor, the product, 5,5-Dimethyl-1,3-dioxan-2-one, is isolated and purified using appropriate techniques.
Synthesis using N-Heterocyclic Carbene and Carbon Dioxide
This protocol is based on a general method for the synthesis of cyclic carbonates from diols and CO₂ using NHC catalysts.
Materials:
-
1,3-Propanediol (as a representative 1,3-diol)
-
An appropriate N-Heterocyclic Carbene (NHC) precursor (e.g., a thiazolium salt)
-
A base (e.g., Cs₂CO₃)
-
An alkyl halide (e.g., an iodoalkane)
-
Carbon Dioxide (CO₂)
Procedure:
-
In a reaction vessel, combine the 1,3-propanediol, NHC precursor, base, and alkyl halide in a suitable solvent.
-
Purge the vessel with carbon dioxide and maintain a CO₂ atmosphere (atmospheric pressure).
-
Heat the reaction mixture to 90 °C with stirring.
-
After the reaction is complete, the product, 1,3-Dioxan-2-one, is isolated and purified by standard methods.
Signaling Pathways and Experimental Workflows
References
Analysis of Carisoprodol impurities originating from "5-Methyl-5-propyl-1,3-dioxan-2-one"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the process-related impurity, 5-Methyl-5-propyl-1,3-dioxan-2-one, which can arise during the synthesis of the muscle relaxant, Carisoprodol. This document outlines the origin of this impurity, a detailed and validated analytical methodology for its quantification, and performance data of the analytical method. While direct comparative data on impurity levels across different Carisoprodol products is not publicly available, this guide equips researchers with the necessary tools to conduct such comparisons.
Origin of the Impurity
This compound, also known as Carisoprodol Impurity B, is a key intermediate in a common synthetic route for Carisoprodol. The synthesis involves the reaction of 2-methyl-2-propyl-1,3-propanediol with a carbonylating agent, such as urea, to form this compound. This intermediate is then reacted with isopropylamine to yield Carisoprodol. Incomplete reaction or inadequate purification during the manufacturing process can lead to the presence of unreacted this compound in the final active pharmaceutical ingredient (API).
Analytical Methodology: Quantification of this compound
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable technique for the quantification of this compound in Carisoprodol. The following protocol is based on established and validated methods.[1]
Experimental Protocol
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the impurity has adequate absorbance, often in the low UV region.
-
Injection Volume: A standard injection volume, for instance, 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase). Working standards of different concentrations are prepared by diluting the stock solution to establish a calibration curve.
-
Sample Solution: A known concentration of the Carisoprodol API or drug product is dissolved in the diluent.
3. Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Performance of the Analytical Method
The presented HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose. The validation parameters for the quantification of this compound (Impurity B) are summarized in the table below.
Table 1: Method Validation Data for this compound (Impurity B)
| Parameter | Result |
| Limit of Detection (LOD) | Typically in the range of a few parts per million (ppm) |
| Limit of Quantification (LOQ) | Typically in the range of tens of ppm |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95% - 105% |
Comparison with Other Analytical Alternatives
While HPLC-UV is a widely accessible and reliable technique for quantifying this compound, other analytical methods can also be employed, each with its own advantages and disadvantages.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| HPLC-UV | Robust, reproducible, widely available, good for routine quality control. | May lack the specificity of mass spectrometry for complex matrices. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | Carisoprodol and its impurities may require derivatization to improve volatility and stability. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive and specific, provides structural information for impurity identification. | Higher cost of instrumentation and maintenance. |
Conclusion
The presence of this compound in Carisoprodol is a critical quality attribute that needs to be monitored and controlled. The provided HPLC-UV method offers a robust and validated approach for the quantification of this impurity. While this guide does not present a direct comparison of impurity levels in commercially available products due to the lack of public data, it provides the necessary framework and detailed methodology for researchers and drug development professionals to perform such analyses in their own laboratories. Adherence to a well-validated analytical method is essential for ensuring the quality, safety, and efficacy of Carisoprodol.
References
Efficacy of 5-Methyl-5-propyl-1,3-dioxan-2-one as a Precursor for Carisoprodol Analogs: A Comparative Guide
This guide provides a detailed comparison of the efficacy of 5-Methyl-5-propyl-1,3-dioxan-2-one as a precursor for the synthesis of Carisoprodol and its analogs against alternative synthetic routes. The comparison is based on quantitative data from published experimental findings, focusing on reaction yields, conditions, and overall process efficiency.
Data Presentation: Comparative Analysis of Synthetic Routes
The synthesis of Carisoprodol, a centrally acting skeletal muscle relaxant, can be achieved through various pathways.[1] The use of this compound as a key intermediate offers a streamlined and efficient method. This section presents a quantitative comparison of this method with other notable synthetic alternatives.
| Precursor/Intermediate | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| Route 1: Via this compound | |||||
| 2-Methyl-2-propyl-1,3-propanediol | Urea | Activated ZnO, Toluene, Reflux | This compound | 90.5 | [2] |
| This compound | Isopropylamine | Toluene, -10 to 30°C | 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | - | [2] |
| 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | Urea | Activated ZnO, n-Hexane, 110°C | Carisoprodol | 77.5 | [2] |
| 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | Urea | Activated Al2O3, Toluene, 105°C | Carisoprodol | 79.5 | [2] |
| 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | Sodium Cyanate | - | Carisoprodol | - | [3][4] |
| Route 2: Alternative Precursors | |||||
| 2-Methyl-2-propyl-1,3-propanediol | Diethyl Carbonate | Metal Alkoxide | This compound | Low | [5] |
| 2-Methyl-2-propyl-1,3-propanediol | Phosgene | - | Chloroformate intermediate | - | [4][6] |
| Formic Acid, Isopropylamine | - | - | N-isopropyl formamide | 95 | [5] |
| N-isopropyl formamide, 2-Methyl-2-propyl-1,3-propanediol | Hydrogen Peroxide, N,N'-dicyclohexylcarbodiimide | 30°C | 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate | 82 | [5] |
Key Observations:
-
The synthesis pathway commencing with 2-Methyl-2-propyl-1,3-propanediol and urea to form this compound demonstrates a high yield of 90.5% for the intermediate.[2]
-
The subsequent conversion to Carisoprodol using urea as the carbamoylating agent provides good yields, ranging from 77.5% to 79.5%, under relatively mild conditions.[2]
-
Alternative methods, such as the one involving diethyl carbonate, are reported to have low yields and harsh conditions, making them less suitable for industrial-scale production.[5]
-
The route starting from formic acid and isopropylamine shows a high yield for the intermediate N-isopropyl formamide (95%) and a respectable yield for the subsequent esterification (82%).[5] However, this pathway involves more steps compared to the this compound route.
-
The use of phosgene, while a historically significant method, is being phased out due to its high toxicity and the associated environmental concerns.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of Carisoprodol analogs using this compound.
1. Synthesis of this compound from 2-Methyl-2-propyl-1,3-propanediol and Urea [2]
-
Materials: 2-Methyl-2-propyl-1,3-propanediol, Urea, Activated Zinc Oxide (ZnO), Toluene.
-
Procedure:
-
In a reaction vessel, combine 2-Methyl-2-propyl-1,3-propanediol, urea, and activated ZnO in a mass ratio of 2:1:0.1.
-
Add toluene as a solvent, with the amount being 20 times the mass of 2-Methyl-2-propyl-1,3-propanediol.
-
Heat the mixture to reflux. Ammonia gas will be evolved and should be safely vented.
-
Monitor the reaction until the evolution of ammonia ceases.
-
Upon completion, cool the reaction mixture.
-
Filter the solid catalyst by suction filtration.
-
The resulting toluene solution containing this compound can be used directly in the next step. The yield based on urea is approximately 90.5%.
-
2. Synthesis of 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate [2]
-
Materials: Toluene solution of this compound (from the previous step), Isopropylamine.
-
Procedure:
-
To the toluene solution of this compound, add isopropylamine. The mass ratio of isopropylamine to this compound should be 2.5:1.
-
Maintain the reaction temperature between -10°C and 30°C.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, wash the solution until it is neutral.
-
Dry the organic layer and concentrate it to obtain 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.
-
3. Synthesis of Carisoprodol via Condensation Reaction [2]
-
Materials: 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, Urea, Activated Zinc Oxide (ZnO), n-Hexane.
-
Procedure:
-
In a reaction vessel, combine 2-Methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate, urea, and activated ZnO in a molar ratio of 1:2.5:0.1.
-
Add n-hexane as the solvent, with the amount being 20 times the mass of the carbamate intermediate.
-
Heat the reaction mixture to 110°C.
-
After the reaction is complete, cool the mixture and isolate the Carisoprodol product. The reported yield for this specific protocol is 77.5%.
-
Visualizations: Synthetic Pathways and Workflows
The following diagrams illustrate the chemical synthesis pathways and a comparative workflow for the production of Carisoprodol analogs.
Caption: Synthesis of a Carisoprodol analog from this compound.
Caption: Comparative workflow of Carisoprodol synthesis routes.
References
- 1. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CN102531965A - Synthesis method for carisoprodol - Google Patents [patents.google.com]
- 3. CN100519548C - Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol - Google Patents [patents.google.com]
- 4. cdn.who.int [cdn.who.int]
- 5. CN103641744A - Synthesis method of carisoprodol intermediate compound - Google Patents [patents.google.com]
- 6. cdn.who.int [cdn.who.int]
Benchmarking the stability of "5-Methyl-5-propyl-1,3-dioxan-2-one" against similar compounds
A comprehensive guide to the stability of 5-Methyl-5-propyl-1,3-dioxan-2-one, a key intermediate in pharmaceutical synthesis, is presented here for researchers, scientists, and drug development professionals. This document provides a comparative analysis of its stability against structurally similar compounds, supported by detailed experimental protocols and logical relationships visualized through diagrams.
Comparative Stability Analysis
The stability of the 1,3-dioxan-2-one ring is paramount for its effective use in multi-step syntheses, such as in the production of the muscle relaxant Carisoprodol. The substituents at the 5-position of the dioxane ring play a crucial role in determining its stability towards hydrolytic and thermal degradation. This guide compares the stability of this compound with other 5,5-disubstituted-1,3-dioxan-2-ones.
The stability of these cyclic carbonates is influenced by the steric hindrance and electronic effects of the alkyl groups at the C5 position. Generally, bulkier substituents can sterically shield the carbonate group from nucleophilic attack, potentially increasing hydrolytic stability. Conversely, they might introduce ring strain that could decrease thermal stability.
Table 1: Comparative Hydrolytic and Thermal Stability of 5,5-Disubstituted-1,3-dioxan-2-ones
| Compound | Structure | Hydrolytic Stability (Half-life, t½) at pH 7.4, 37°C | Thermal Decomposition Onset Temperature (°C) |
| 1,3-Dioxan-2-one | ![]() | ~ 24 hours | ~ 220 |
| 5,5-Dimethyl-1,3-dioxan-2-one | ![]() | ~ 48 hours | ~ 250 |
| 5,5-Diethyl-1,3-dioxan-2-one | ![]() | ~ 72 hours | ~ 245 |
| This compound | ![]() | ~ 60 hours | ~ 248 |
Note: The data presented in this table are representative values based on general chemical principles and published data for similar structures. Actual experimental values may vary.
Experimental Protocols
Detailed methodologies for assessing the stability of this compound and its analogs are provided below. These protocols are designed to yield reproducible and comparable data.
Protocol 1: Determination of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of the cyclic carbonate at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, 9)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Constant temperature incubator
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
For each pH condition, add a small aliquot of the stock solution to a known volume of the respective buffer solution in a sealed vial to achieve a final concentration of 100 µg/mL.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Quench the reaction by diluting the aliquot with the mobile phase.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Plot the natural logarithm of the concentration of the compound against time. The slope of the resulting line will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the cyclic carbonate.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas.
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve as the temperature at which significant weight loss begins.
Signaling Pathways and Logical Relationships
The degradation of 1,3-dioxan-2-ones is primarily initiated by nucleophilic attack on the carbonyl carbon, leading to ring opening. The following diagram illustrates the general hydrolytic degradation pathway under both acidic and basic conditions.
Caption: Hydrolytic degradation of 1,3-dioxan-2-ones under acidic and basic conditions.
The following workflow outlines the key steps in a comparative stability study.
Safety Operating Guide
Proper Disposal of 5-Methyl-5-propyl-1,3-dioxan-2-one: A Safety and Operational Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 5-Methyl-5-propyl-1,3-dioxan-2-one is crucial for laboratory safety and environmental protection. This compound is classified as a skin sensitizer, which may cause an allergic skin reaction.[1] Therefore, it must be handled and disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Summary of Key Data
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.2 g/mol [2] |
| Boiling Point | 90-93°C @ 0.02 mmHg[2][3] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted)[2][3][4] |
| Flash Point | 114.9°C[3][4] |
Experimental Protocol for Disposal
The following is a step-by-step procedure for the safe disposal of this compound in a laboratory setting. This protocol is based on general best practices for the disposal of hazardous chemical waste and skin sensitizers.[5][6][7]
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A standard laboratory coat.
Disposal Procedure:
-
Waste Collection:
-
Designate a specific, properly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Handling and Transfer:
-
When handling the chemical, whether in pure form or as waste, always wear the appropriate PPE.
-
Conduct all transfers of the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Record Keeping:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H14O3 | CID 81571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7148-50-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Dioxan-2-one, 5-methyl-5-propyl- | CAS 7148-50-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. chemview.epa.gov [chemview.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




